molecular formula C6H8ClNO B1655661 3,6-Dihydropyridine-1(2H)-carbonyl chloride CAS No. 40240-41-3

3,6-Dihydropyridine-1(2H)-carbonyl chloride

Cat. No.: B1655661
CAS No.: 40240-41-3
M. Wt: 145.59 g/mol
InChI Key: POTCJYKWRLJQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a valuable synthetic intermediate in medicinal and organic chemistry. Its structure combines a reactive acyl chloride group with a partially unsaturated 3,6-dihydropyridine ring, making it a versatile building block for the functionalization of molecules. The acyl chloride moiety is highly electrophilic, facilitating efficient nucleophilic acyl substitution reactions with amines and alcohols to form amides and esters, respectively. This reactivity is particularly useful for introducing the 1,2,3,6-tetrahydropyridine scaffold into more complex molecular architectures. The 3,6-dihydropyridine (1,2,3,6-tetrahydropyridine) core is a privileged structure in drug discovery . It is a key component in various bioactive molecules and is of significant interest in pharmaceutical research for developing calcium channel blockers and other therapeutic agents . Researchers can utilize this compound to synthesize novel compound libraries or to create specialized probes for biological studies. As a reagent, it should be handled under anhydrous conditions to prevent hydrolysis of the acid chloride group. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,6-dihydro-2H-pyridine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-6(9)8-4-2-1-3-5-8/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTCJYKWRLJQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517998
Record name 3,6-Dihydropyridine-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40240-41-3
Record name 3,6-Dihydropyridine-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a pivotal reactive intermediate in synthetic organic chemistry. Its structure combines the versatile tetrahydropyridine scaffold, a common motif in bioactive molecules, with a highly reactive acyl chloride functional group. This guide provides a comprehensive overview of a standard laboratory-scale synthesis of this compound from 1,2,3,6-tetrahydropyridine. It delves into the mechanistic principles behind the synthetic strategy and offers detailed, step-by-step protocols. Furthermore, a thorough characterization of the target molecule using modern spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—is presented to establish a framework for its unambiguous identification and quality control.

Introduction: The Strategic Importance of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

The 1,2,3,6-tetrahydropyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4][5][6][7][8] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it ideal for interacting with biological targets. The conversion of the parent heterocycle into 3,6-dihydropyridine-1(2H)-carbonyl chloride transforms it into a versatile building block. The acyl chloride handle is a highly reactive electrophile, enabling the facile introduction of a wide array of functionalities through reactions with nucleophiles such as alcohols, amines, and organometallic reagents. This unlocks access to diverse libraries of amides, esters, and ketones built upon the tetrahydropyridine framework, accelerating the drug discovery process.

This document serves as a technical guide, grounded in established chemical principles, for the reliable synthesis and rigorous characterization of this key intermediate.

Synthesis: Acylation of 1,2,3,6-Tetrahydropyridine

Principle and Rationale

The synthesis of 3,6-dihydropyridine-1(2H)-carbonyl chloride is most effectively achieved through the N-acylation of 1,2,3,6-tetrahydropyridine. The secondary amine nitrogen of the starting material acts as a nucleophile, attacking an electrophilic carbonyl carbon source. Phosgene (COCl₂) is the classic and most direct reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The choice of phosgene is dictated by its high reactivity, which ensures efficient conversion. However, due to its extreme toxicity, it is often handled in solution or generated in situ from safer precursors like triphosgene. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is incorporated into the reaction mixture. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Safety Imperative: Phosgene is a highly toxic and corrosive gas. 1,2,3,6-tetrahydropyridine is a flammable and toxic liquid.[9] The product, 3,6-dihydropyridine-1(2H)-carbonyl chloride, is a reactive acyl chloride and is expected to be corrosive and a lachrymator. All operations must be conducted in a certified, high-performance chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles, is mandatory. A phosgene detection system should be in place.

Experimental Protocol

Materials:

  • 1,2,3,6-Tetrahydropyridine

  • Phosgene (typically as a 20% solution in toluene) or Triphosgene

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (nitrogen or argon) and fitted with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.

  • Reagent Charging: The flask is charged with 1,2,3,6-tetrahydropyridine and anhydrous DCM. The solution is cooled to 0 °C using an ice-water bath.

  • Base Addition: Triethylamine (1.1 equivalents) is added to the cooled solution.

  • Phosgene Addition: A solution of phosgene (1.2 equivalents) in toluene is added dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction mixture is cooled back to 0 °C and cautiously quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel.

  • Extraction: The organic layer is separated and washed sequentially with cold dilute HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid decomposition of the product.

  • Purification: The crude product is a pale yellow oil. High purity can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under N2 charge Charge 1,2,3,6-tetrahydropyridine and anhydrous DCM prep->charge cool_initial Cool to 0 °C charge->cool_initial add_base Add Triethylamine cool_initial->add_base add_phosgene Add Phosgene solution dropwise at < 5 °C add_base->add_phosgene stir_cold Stir at 0 °C for 1h add_phosgene->stir_cold stir_rt Stir at room temp for 2-3h stir_cold->stir_rt quench Quench with cold water stir_rt->quench wash Wash sequentially with dilute HCl, NaHCO3, Brine quench->wash dry Dry organic layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation concentrate->purify

Caption: Workflow for the synthesis of 3,6-dihydropyridine-1(2H)-carbonyl chloride.

Characterization: Spectroscopic Verification

Unambiguous confirmation of the structure and purity of the synthesized 3,6-dihydropyridine-1(2H)-carbonyl chloride is achieved through a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For an acyl chloride, the carbonyl (C=O) stretching vibration is the most diagnostic feature.

  • Principle: The electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond. This results in the absorption of IR radiation at a significantly higher frequency compared to ketones or amides.[10]

  • Expected Absorption: A very strong and sharp absorption band is expected in the range of 1780-1815 cm⁻¹ .[11][12][13] The presence of this band is strong evidence for the formation of the acyl chloride. Other expected signals include C-H stretching vibrations just below 3000 cm⁻¹ and a C=C stretching vibration around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The electron-withdrawing nature of the N-carbonyl chloride group will cause a significant downfield shift for adjacent protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Rationale
H-4, H-5 (Olefinic)5.5 - 6.0MultipletProtons on the C=C double bond.
H-2 (N-CH₂-C=C)~4.1MultipletAdjacent to the electron-withdrawing nitrogen and allylic to the double bond.
H-6 (N-CH₂)~3.8MultipletAdjacent to the electron-withdrawing nitrogen.
H-3 (Allylic)~2.3MultipletAllylic protons adjacent to the double bond.

¹³C NMR: The carbon NMR spectrum is used to identify all unique carbon environments. The carbonyl carbon of the acyl chloride is characteristically deshielded and appears at a low field.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Carbonyl)165 - 175The acyl chloride carbonyl carbon is highly deshielded.
C-4, C-5 (Olefinic)124 - 128Standard chemical shift range for sp² hybridized carbons in a ring.
C-2 (N-CH₂)~45Carbon adjacent to the electronegative nitrogen atom.
C-6 (N-CH₂)~42Carbon adjacent to the electronegative nitrogen atom.
C-3 (Allylic)~25Standard chemical shift for an allylic sp³ carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

  • Molecular Ion (M⁺): The molecular weight of C₆H₈ClNO is approximately 145.59 g/mol . The mass spectrum will show a molecular ion peak at m/z 145.

  • Isotopic Pattern: A critical diagnostic feature is the presence of a second peak at m/z 147, known as the M+2 peak. This arises from the natural abundance of the ³⁷Cl isotope. For a molecule containing one chlorine atom, the relative intensity of the M⁺ peak to the M+2 peak is approximately 3:1 .[14] This isotopic signature is definitive proof of the presence of one chlorine atom.

  • Key Fragmentation: Acyl chlorides readily undergo fragmentation by losing the chlorine radical.[10] Therefore, a prominent peak corresponding to the acylium ion [M-Cl]⁺ is expected at m/z 110.

Ion Expected m/z Notes
[M]⁺145Molecular ion containing ³⁵Cl.
[M+2]⁺147Molecular ion containing ³⁷Cl. Relative intensity ~33% of M⁺.
[M-Cl]⁺110Acylium ion, a common and often significant fragment.
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation start Synthesized Crude Product ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms ir_check Confirm C=O stretch (~1800 cm⁻¹)? ir->ir_check nmr_check Confirm proton/carbon environments? nmr->nmr_check ms_check Confirm MW (145.59) and 3:1 Cl isotope pattern? ms->ms_check final_product Pure, Verified 3,6-Dihydropyridine-1(2H)- carbonyl chloride ir_check->final_product nmr_check->final_product ms_check->final_product

Caption: Logical flow for the structural characterization and validation of the product.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of 3,6-dihydropyridine-1(2H)-carbonyl chloride via the phosgenation of 1,2,3,6-tetrahydropyridine. The provided protocol, when executed with stringent safety measures, yields a versatile chemical intermediate. The subsequent characterization framework, employing IR, NMR, and MS, establishes a clear set of analytical benchmarks. The distinctive spectroscopic signatures—a high-frequency carbonyl stretch in the IR, predictable chemical shifts in NMR, and a characteristic 3:1 isotopic pattern in MS—provide a self-validating system to confirm the identity and purity of the target compound. Mastery of this synthesis and characterization is a valuable asset for research groups engaged in the development of novel nitrogen-containing heterocyclic compounds for pharmaceutical and agrochemical applications.

References

  • Wikipedia. Acyl chloride. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • Reddit. How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • PubMed. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3,6-tetrahydropyridines. [Link]

  • International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

  • Kurbatov, et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4367. [Link]

  • Chary, K. J., et al. (2007). A highly efficient regioselective one-pot synthesis of 2,3,6-trisubstituted pyridines and 2,7,7-trisubstituted-5,6,7,8-tetrahydroquinoline-5-ones. Tetrahedron Letters, 48(43), 7621-7624. [Link]

  • Al-Warhi, T., et al. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 12(1), 1-23. [Link]

  • PubChem. 1,2,3,6-Tetrahydropyridine. [Link]

  • SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

  • Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Li, G., et al. (2020). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. Organic Letters, 22(15), 5895-5899. [Link]

  • Panda, S., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 25(3), 450-454. [Link]

  • Semantic Scholar. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. [Link]

  • The Pharma Innovation Journal. Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. [Link]

Sources

Reactivity profile of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

Executive Summary

3,6-Dihydropyridine-1(2H)-carbonyl chloride (CAS: 56672-71-2, analogous derivatives) serves as a bifunctional electrophilic scaffold in organic synthesis. It combines the high reactivity of a carbamoyl chloride (N-CO-Cl) with the latent functionalization potential of an isolated alkene within a semi-rigid piperidine-like ring.

This guide details the chemoselective exploitation of these functional groups, providing researchers with the mechanistic insights required to utilize this reagent in the synthesis of complex pharmaceutical intermediates, particularly for serotonergic and dopaminergic ligands.

Structural Analysis & Electronic Properties

The molecule is defined by two orthogonal reactive centers. Understanding the electronic interplay between these groups is prerequisite to controlling chemoselectivity.

The Carbamoyl Chloride Moiety (Electrophilic Core)

Unlike acyl chlorides (


), the nitrogen lone pair in the carbamoyl chloride donates electron density into the carbonyl 

-system (

).
  • Consequence: The carbonyl carbon is less electrophilic than typical acid chlorides but remains highly reactive toward nucleophiles.

  • Stability: The resonance stabilization renders it slower to hydrolyze than acetyl chloride, yet it remains moisture-sensitive, releasing HCl and carbon dioxide upon aqueous exposure.

The 1,2,3,6-Tetrahydropyridine Ring (Steric & Electronic Modulator)

The ring adopts a half-chair conformation.

  • The Alkene (

    
    ):  The double bond is isolated from the carbonyl, meaning it does not participate in conjugation. It remains electron-rich and susceptible to electrophilic addition (e.g., bromination, epoxidation) after the carbonyl chloride has been derivatized.
    
  • Steric Profile: The C2 and C6 methylene protons provide minimal steric hindrance, allowing bulky nucleophiles to attack the carbonyl center efficiently.

Primary Reactivity: Nucleophilic Acyl Substitution

The dominant reaction pathway is the displacement of the chloride leaving group by nucleophiles (amines, alcohols, thiols).

Synthesis of Ureas (Aminolysis)

Reaction with primary or secondary amines yields 1,1,3-trisubstituted ureas . This is the most common application in drug discovery for generating libraries of N-capped tetrahydropyridines.

  • Mechanism: Addition-Elimination (

    
    -like at carbonyl).
    
  • Critical Control Point: HCl Scavenging. The reaction generates 1 equivalent of HCl. If not neutralized, this acid protonates the nucleophilic amine, stalling the reaction.

    • Solution: Use of non-nucleophilic bases (DIPEA, Et3N) or Schotten-Baumann conditions (biphasic aqueous NaOH/DCM).

Synthesis of Carbamates (Alcoholysis)

Reaction with alcohols requires activation, typically using a stronger base (NaH) or catalysis (DMAP) to generate the alkoxide or activate the carbonyl.

Reactivity Pathway Diagram

The following diagram maps the divergent synthesis pathways accessible from this core scaffold.

ReactivityMap Core 3,6-Dihydropyridine- 1(2H)-carbonyl chloride Urea Tetrahydropyridine Urea Derivative Core->Urea Base (DIPEA) Carbamate Tetrahydropyridine Carbamate Core->Carbamate NaH or DMAP Decomp Amine HCl Salt + CO2 Core->Decomp Uncontrolled Moisture Amine + R-NH2 (Amine) Amine->Urea Alcohol + R-OH (Alcohol) Alcohol->Carbamate Water + H2O (Hydrolysis) Water->Decomp

Figure 1: Divergent reactivity pathways. Blue indicates the core reagent; Green indicates stable synthetic targets; Red indicates decomposition hazards.

Secondary Reactivity: The Alkene Moiety

Once the carbonyl chloride is capped (forming a urea or carbamate), the


 double bond becomes the focal point for further elaboration.
TransformationReagentsOutcomeUtility
Epoxidation mCPBA, DCM, 0°C4,5-Epoxy-piperidine derivativeAccess to 4-hydroxy-3-substituted piperidines via ring opening.
Hydrogenation H₂, Pd/C, MeOHPiperidine derivativeSaturation of the ring for saturated N-heterocycle libraries.
Dihydroxylation OsO₄, NMOcis-3,4-DihydroxypiperidineSynthesis of sugar mimics or polar scaffolds.
Hydroboration BH₃·THF; H₂O₂, NaOH4-Hydroxypiperidine (regional isomer)Regioselective alcohol installation.

Stability & Safety Profile (HSE)

Warning: Carbamoyl chlorides are suspected carcinogens and potent lachrymators. They are alkylating agents capable of reacting with DNA bases.

  • Hydrolytic Instability: Reacts violently with water to release HCl gas.

  • Thermal Stability: Generally stable up to 100°C in anhydrous solvents. Distillation should be performed under high vacuum to prevent thermal decomposition to isocyanates (though this specific cyclic structure cannot form an isocyanate, it may degrade via ring opening).

  • Storage: Store at 2–8°C under Argon/Nitrogen.

Experimental Protocol: Synthesis of N-Piperidinyl Ureas

Objective: To couple 3,6-dihydropyridine-1(2H)-carbonyl chloride with a secondary amine (e.g., Morpholine) to form a urea derivative. This protocol is designed to be self-validating via TLC monitoring.

Reagents
  • 3,6-Dihydropyridine-1(2H)-carbonyl chloride (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M HCl (aq) and Sat. NaHCO₃ (aq) for workup.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.

  • Solvation: Add the amine (Morpholine) and Et₃N to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C (Ice bath).

  • Addition: Dissolve the carbonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Why? Dropwise addition prevents localized exotherms and suppresses the formation of symmetric byproducts if primary amines are used.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting amine. Eluent: 50% EtOAc/Hexanes.

    • Success Criteria: Disappearance of the polar amine spot and appearance of a less polar urea spot.

  • Quench & Workup:

    • Add water (10 mL) to quench unreacted chloride.

    • Wash organic layer with 0.1 M HCl (to remove unreacted morpholine/Et₃N).

    • Wash with Sat. NaHCO₃ (to neutralize residual acid).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Workflow Visualization

ProtocolFlow Start Start: N2 Purge Cool to 0°C Mix Mix Amine + Base in DCM Start->Mix Add Dropwise Addition of Carbonyl Chloride Mix->Add React Warm to RT Stir 2-4h Add->React Check TLC Check (Amine consumed?) React->Check Check->React No (Wait) Quench Quench (H2O) Acid/Base Wash Check->Quench Yes Isolate Dry & Concentrate (Final Product) Quench->Isolate

Figure 2: Step-by-step synthesis workflow for urea formation. Yellow diamond represents the critical decision point based on TLC data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12750, 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]

  • Sartori, G., & Maggi, R. (2006).Acyclic and Cyclic Carbamoyl Chlorides. In Advances in the Use of Synthons in Organic Chemistry. ScienceDirect. (General reactivity of carbamoyl chlorides).
  • Organic Chemistry Portal. Synthesis of 1,2,3,6-Tetrahydropyridines. Retrieved from [Link]

Sources

Technical Guide: Stability & Storage of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 3,6-Dihydropyridine-1(2H)-carbonyl chloride (also known as 1-chlorocarbonyl-1,2,3,6-tetrahydropyridine).

This document is structured for researchers requiring high-fidelity handling procedures for this electrophilic intermediate.

Executive Summary

3,6-Dihydropyridine-1(2H)-carbonyl chloride (CAS: 40240-41-3 ) is a specialized heterocyclic carbamoyl chloride used primarily as a derivatizing agent to introduce the 1,2,3,6-tetrahydropyridine pharmacophore into bioactive molecules.

Unlike simple acyl chlorides, this compound possesses dual reactivity:

  • Electrophilic Carbamoyl Moiety: Highly sensitive to nucleophilic attack (hydrolysis).

  • Internal Alkene (C4=C5): Susceptible to oxidative degradation and radical polymerization.

Successful utilization requires strict adherence to anhydrous, anaerobic, and cold chain protocols. Improper storage leads to the liberation of corrosive HCl and the formation of insoluble polyureas or amine salts.

Chemical Profile & Reactivity Mechanisms

Structural Properties
  • IUPAC Name: 3,6-dihydro-2H-pyridine-1-carbonyl chloride[1][2][3][4][5]

  • Molecular Formula: C₆H₈ClNO

  • Molecular Weight: 145.59 g/mol

  • Physical State: Typically a colorless to pale yellow liquid or low-melting solid (depending on purity).

  • Key Functional Group:

    
    -Carbonyl Chloride (–N–CO–Cl).[2]
    
Degradation Pathways

The compound degrades via two primary mechanisms. Understanding these is essential for troubleshooting synthesis failures.

  • Hydrolysis (Dominant Failure Mode): Upon contact with atmospheric moisture, the carbamoyl chloride hydrolyzes to the unstable carbamic acid, which spontaneously decarboxylates.

    • Reaction:

      
      
      
    • Result: Formation of the amine hydrochloride salt (solid precipitate) and gas evolution.

  • Oxidative Polymerization: The C4=C5 double bond is an allylic system. In the presence of oxygen and light, it can undergo radical autoxidation or epoxide formation, leading to darkening of the material (yellow

    
     brown/black).
    
Visualization of Degradation

The following diagram illustrates the critical degradation cascade triggered by moisture and poor storage.

DegradationPathway Start 3,6-Dihydropyridine- 1(2H)-carbonyl chloride Intermediate Unstable Carbamic Acid [Intermediate] Start->Intermediate Hydrolysis Moisture Moisture (H₂O) Ingress Moisture->Intermediate Products Degradation Products: 1. 1,2,3,6-Tetrahydropyridine·HCl 2. CO₂ (Gas) 3. HCl (Corrosive) Intermediate->Products Decarboxylation (Spontaneous)

Figure 1: Hydrolytic degradation pathway leading to irreversible sample loss.

Storage & Handling Protocols

To maintain purity >95% over extended periods (6+ months), the following "Golden Standard" storage conditions must be met.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable short-term)Low temperature kinetically inhibits hydrolysis and suppresses radical oxidation of the alkene.
Atmosphere Argon or Nitrogen Displaces O₂ (prevents oxidation) and atmospheric moisture (prevents hydrolysis). Argon is preferred due to higher density.
Container Schlenk Flask or Teflon-lined Vial Standard caps allow moisture diffusion. Teflon (PTFE) liners prevent HCl corrosion of the seal.
Desiccant Secondary Containment Store the primary vial inside a jar containing activated molecular sieves or Drierite™.
Light Amber Glass / Foil Wrap Prevents UV-initiated radical formation at the allylic position.
Handling Workflow (Self-Validating System)

This protocol ensures that the integrity of the reagent is verified before it is committed to a reaction.

Step 1: Visual Inspection

  • Pass: Clear, colorless to pale yellow liquid/solid.

  • Fail: Cloudy, presence of white precipitate (amine salt), or dark brown color (oxidation).

Step 2: Equilibrating

  • Allow the container to warm to room temperature before opening .

  • Why? Opening a cold vial condenses atmospheric moisture instantly onto the reagent.

Step 3: Inert Sampling

  • Use a dry syringe or cannula transfer techniques.

  • Never pour the reagent through open air.

Step 4: The "Silver Nitrate" Integrity Check (Optional but Recommended)

  • Dissolve a micro-aliquot in dry THF.

  • Add 1 drop of aqueous

    
    .
    
  • Observation: Immediate heavy precipitate indicates significant free HCl (degradation). Slow/no precipitate indicates intact carbamoyl chloride (covalent Cl reacts slowly).

Analytical Quality Control

When synthesizing or validating a batch, use these spectroscopic markers.

Proton NMR ( H NMR) in CDCl
  • Diagnostic Signal: The protons on the ring carbons adjacent to Nitrogen (C2 and C6) are deshielded by the carbonyl group.

  • Degradation Shift: If hydrolyzed, the amine product will show an upfield shift for these protons (loss of the electron-withdrawing carbonyl).

  • Amine Salt: Broad peaks appearing >8.0 ppm indicate ammonium protons (

    
    ).
    
Infrared Spectroscopy (FT-IR)
  • Target Band: Strong Carbonyl (

    
    ) stretch.
    
    • Carbamoyl Chloride: Typically 1720–1740 cm⁻¹ .

    • Urea (Dimer): If reacted with itself/amine, shifts to 1630–1660 cm⁻¹ .

Safety & Toxicology (HSE)

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

  • Inhalation Risk: Hydrolysis releases HCl gas. Handle strictly in a fume hood.

  • Skin Contact: Carbamoyl chlorides are potent electrophiles and can carbamoylate proteins, leading to severe dermatitis or sensitization.

  • Neutralization: Spills should be treated with a dilute solution of sodium bicarbonate (

    
    ) and secondary amine (e.g., morpholine) to quench the chloride into a stable urea before disposal.
    
Emergency Decision Tree

SafetyProtocol Accident Spill / Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Spill Bench Spill Type->Spill ActionSkin 1. Wash with PEG-400 (if avail) 2. Rinse water 15 min 3. Medical Attn Skin->ActionSkin ActionSpill 1. Cover with NaHCO₃ 2. Absorb with clay 3. Dispose as Haz Waste Spill->ActionSpill

Figure 2: Immediate response protocol for spills and exposure.

References

  • General Stability of Carbamoyl Chlorides: United States Patent 3501523A. Secondary carbamyl chlorides.
  • Synthesis Application (Context): European Patent Office. Patent 2027132 - Thiazolo-pyrimidine derivatives. Available at: [Link]

  • Handling of Electrophilic Chlorides: Sigma-Aldrich Technical Bulletin. Handling of Moisture Sensitive Reagents. (General Protocol Reference).

Sources

Exploring the electrophilicity of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry Applications

Executive Summary

In the landscape of heterocyclic building blocks, 3,6-Dihydropyridine-1(2H)-carbonyl chloride (CAS: 5100-15-2 / 123-45-X analogues) represents a pivotal electrophile. It serves as the primary gateway for introducing the 1,2,3,6-tetrahydropyridine (THP) scaffold—a privileged structure in neuropharmacology and analgesia—into drug candidates via urea or carbamate linkages.

Unlike its saturated counterpart (piperidine-1-carbonyl chloride), the 3,6-dihydro analog possesses a unique conformational profile due to the C4-C5 unsaturation. This guide explores the specific electrophilicity of this reagent, detailing its mechanistic behavior, optimized coupling protocols, and critical safety considerations regarding the THP pharmacophore.

Molecular Architecture & Electronic Profile

To master the reactivity of this reagent, one must understand the interplay between the carbamoyl chloride moiety and the tetrahydropyridine ring.

Structural Analysis

The molecule consists of a 1,2,3,6-tetrahydropyridine ring fused to a chlorocarbonyl group.[1]

  • Ring Conformation: The C4=C5 double bond forces the ring into a half-chair or sofa conformation, unlike the chair conformation of piperidine. This reduces steric bulk around the nitrogen, potentially enhancing the accessibility of the carbonyl carbon to nucleophiles.

  • Electronic Isolation: In the 1,2,3,6-isomer, the nitrogen atom is flanked by sp³ carbons (C2 and C6). Consequently, the nitrogen lone pair is not conjugated with the alkene. It is, however, heavily delocalized into the carbonyl group (amide resonance).

The Electrophilicity Paradox

Carbamoyl chlorides are "tempered" electrophiles.

  • Resonance Effect (+M): The nitrogen lone pair donates electron density to the carbonyl oxygen, stabilizing the C-Cl bond and reducing the partial positive charge (

    
    ) on the carbonyl carbon compared to an acyl chloride.
    
  • Inductive Effect (-I): The electronegative chlorine and nitrogen atoms withdraw density, activating the carbon.

Mechanistic Pathways

The reaction of 3,6-dihydropyridine-1(2H)-carbonyl chloride typically proceeds via an Addition-Elimination (


-like)  mechanism rather than a direct 

displacement.
Mechanism of Aminolysis (Urea Formation)

The pathway involves the attack of a nucleophilic amine on the carbonyl carbon, forming a tetrahedral intermediate, followed by the collapse of the intermediate and expulsion of the chloride ion.

ReactionMechanism Reagent 3,6-Dihydropyridine- 1-carbonyl chloride Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Reagent->Inter Nu Nucleophile (R-NH2) Nu->Inter Product Urea/Carbamate Product Inter->Product Elimination of Cl- Inter->Product HCl HCl (Byproduct) Inter->HCl

Figure 1: The addition-elimination mechanism for urea formation. The tetrahedral intermediate collapses to expel chloride, the best leaving group.

Experimental Protocols

Safety Note: All operations must be performed in a fume hood. Carbamoyl chlorides are lachrymators and potential carcinogens.

Synthesis of the Reagent (In-Situ Generation)

While commercially available, the reagent is often generated in situ to avoid instability issues (hydrolysis).

Reagents: 1,2,3,6-Tetrahydropyridine, Triphosgene, DCM, DIPEA.

  • Dissolve triphosgene (0.34 equiv) in anhydrous DCM at 0°C.

  • Add pyridine or DIPEA (1.1 equiv) slowly.

  • Add 1,2,3,6-tetrahydropyridine (1.0 equiv) dropwise over 30 mins.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Validation: Monitor by TLC (conversion of amine) or quench a small aliquot with methanol to check for the methyl carbamate by LCMS.

General Procedure: Urea Coupling (Library Scale)

This protocol is optimized for parallel synthesis of urea derivatives.

ParameterConditionRationale
Solvent DCM or THF (Anhydrous)Non-nucleophilic, good solubility for organic intermediates.
Base DIPEA or Et

N (1.5 - 2.0 equiv)
Scavenges HCl byproduct; prevents protonation of the nucleophile.
Temperature 0°C

RT
Controls exotherm during initial addition; RT ensures completion.
Time 2 - 12 HoursDependent on steric hindrance of the nucleophilic amine.
Workup Acid Wash (0.5M HCl)Removes unreacted amine and scavenges basic impurities.

Step-by-Step:

  • Charge a reaction vial with the amine nucleophile (1.0 equiv) and DIPEA (1.5 equiv) in DCM (0.2 M).

  • Cool to 0°C.

  • Add 3,6-dihydropyridine-1(2H)-carbonyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir.

  • QC Check: LCMS should show [M+H]+ corresponding to the Urea mass.

  • Wash with 1N HCl, then sat. NaHCO

    
    . Dry over MgSO
    
    
    
    and concentrate.
General Procedure: Carbamate Synthesis

Alcohols are poorer nucleophiles than amines; catalysis is often required.

  • Dissolve alcohol (1.0 equiv) in DCM/Pyridine (1:1 ratio) or use DCM with Et

    
    N (2 equiv).
    
  • Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Add the carbamoyl chloride (1.2 equiv).

  • Heat to reflux (40°C) if the alcohol is secondary or tertiary.

  • Monitor by TLC.[2]

Case Studies & Optimization Workflow

When standard protocols fail, use this logic tree to optimize the coupling efficiency.

OptimizationWorkflow Start Standard Protocol (DCM, DIPEA, RT) Check Conversion > 50%? Start->Check Success Isolate Product Check->Success Yes Fail Analyze Failure Mode Check->Fail No Mode1 No Reaction (Low Nucleophilicity) Fail->Mode1 Mode2 Hydrolysis (Wet Solvents) Fail->Mode2 Sol1 Add Catalyst (DMAP or NaH) Mode1->Sol1 Sol2 Switch Solvent (Anhydrous THF/DMF) Mode2->Sol2

Figure 2: Decision matrix for troubleshooting low-yielding coupling reactions.

Expert Insight: The "Soft" Electrophile Advantage

In a recent internal campaign targeting FAAH inhibitors, we observed that 3,6-dihydropyridine-1(2H)-carbonyl chloride showed superior selectivity compared to its linear analogs (e.g., dimethylcarbamoyl chloride). The ring constraint appears to reduce "off-target" acylation of active site serines during biochemical assays, likely due to the specific steric demand of the tetrahydropyridine ring [1].

Safety & Stability: The MPTP Context

Metabolic Stability and Toxicity

A critical consideration when working with 1,2,3,6-tetrahydropyridines is their structural relationship to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin.[3]

  • Mechanism of Toxicity: MPTP is oxidized by MAO-B to MPP+, which destroys dopaminergic neurons.

  • Protective Effect of the Carbonyl: The reagent described here introduces a carbonyl group on the nitrogen (Urea/Carbamate). This electron-withdrawing group significantly lowers the basicity of the nitrogen and raises the oxidation potential, generally rendering the ring resistant to MAO-B oxidation [2].

  • Handling: Despite this, all THP derivatives should be treated as potentially bioactive.

Reagent Stability[4]
  • Hydrolysis: The reagent hydrolyzes slowly in moist air to release HCl and the parent amine. Store under argon at 4°C.

  • Corrosivity: It is corrosive to glass and metal over long periods; use Teflon-lined caps.

References

  • Tetrahydropyridines as Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (General reference on scaffold utility).

  • Metabolic Activation of MPTP and Analogs: Structure-Activity Studies. Chemical Research in Toxicology. (Mechanistic insight on MAO-B oxidation).

  • Synthesis of Urea Derivatives in Modern Drug Discovery. PMC - NIH. (Protocol grounding for urea synthesis).

  • Reactivity of Carbamoyl Chlorides. Wikipedia. (General chemical properties).

(Note: Specific "Link to Source" URLs are placeholders for the general domains as specific deep links to dynamic search results may expire. Users are encouraged to search the titles in PubMed or ACS Publications for the full text.)

Sources

Methodological & Application

Application Note & Protocol: Modular Synthesis of N-Acyl Dihydropyridines via 3,6-Dihydropyridine-1(2H)-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acyl dihydropyridines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] Their synthesis is a key step in the development of novel therapeutics, including calcium channel blockers, antibacterial agents, and potential anticancer agents.[3][4] This guide provides a comprehensive overview and a detailed protocol for the synthesis of a diverse library of N-acyl dihydropyridines using 3,6-Dihydropyridine-1(2H)-carbonyl chloride as a versatile and reactive intermediate. We will delve into the reaction mechanism, provide a robust and adaptable experimental protocol, discuss safety considerations, and offer troubleshooting advice to ensure successful synthesis for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of N-Acyl Dihydropyridines

The 1,2,3,6-tetrahydropyridine moiety is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1][5] Acylation of the nitrogen atom within this ring system modulates its electronic properties and steric profile, significantly influencing its pharmacokinetic and pharmacodynamic behavior.[3][6] This modification allows for the fine-tuning of a molecule's biological activity, making the synthesis of N-acyl derivatives a critical endeavor.

3,6-Dihydropyridine-1(2H)-carbonyl chloride serves as an ideal precursor for this purpose. As an acyl chloride, it is highly electrophilic and reactive towards a wide range of nucleophiles under mild conditions.[7][8] This reactivity enables a modular approach to synthesis, where diverse functional groups can be readily installed on the dihydropyridine nitrogen, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

Reaction Principle and Mechanism

The synthesis of N-acyl dihydropyridines from 3,6-Dihydropyridine-1(2H)-carbonyl chloride proceeds via a classic nucleophilic acyl substitution mechanism.[9] Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.[10]

The reaction can be generalized as follows:

  • Nucleophilic Attack: A nucleophile, such as an amine (R₂NH), alcohol (R'OH), or thiol (R'SH), attacks the electrophilic carbonyl carbon of the 3,6-Dihydropyridine-1(2H)-carbonyl chloride. This step forms a transient tetrahedral intermediate.[11]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, typically triethylamine (Et₃N) or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the nucleophile.[9]

ReactionMechanism Reactants <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8Qf1kYc.png"/>TD><TDVALIGN="MIDDLE"> + Nu-HTD>TR>TABLE> Intermediate <B>Tetrahedral IntermediateB> Reactants->Intermediate  Nucleophilic  Attack Base Base (e.g., Et₃N) Products <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/k2oN8wY.png"/>TD><TDVALIGN="MIDDLE"> + Base-H⁺Cl⁻TD>TR>TABLE> Intermediate->Products  Chloride  Elimination

Reaction mechanism for N-acylation.

This modularity allows for the synthesis of various classes of N-acyl dihydropyridines, as summarized in the table below.

Nucleophile (Nu-H)Product Class
Primary/Secondary Amine (R₂NH)N-Substituted Urea
Alcohol (ROH)N-Carbamate
Thiol (RSH)N-Thiocarbamate
Carboxylate Salt (RCOO⁻)N-Acyl Anhydride

Detailed Experimental Protocol

This protocol provides a general yet robust method for the acylation of nucleophiles using 3,6-Dihydropyridine-1(2H)-carbonyl chloride. An example synthesis using benzylamine is provided for clarity.

Safety Precautions
  • Acyl Chlorides: 3,6-Dihydropyridine-1(2H)-carbonyl chloride is corrosive, moisture-sensitive, and a lachrymator. It reacts with water to release corrosive HCl gas.[8][12] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13]

  • Solvents: Anhydrous solvents are required. Dichloromethane (DCM) is a suspected carcinogen. Handle all solvents with care according to their Safety Data Sheet (SDS).

  • Reaction Conditions: The initial reaction can be exothermic. The addition of the acyl chloride should be performed slowly at a reduced temperature (0 °C).

Materials and Reagents
  • 3,6-Dihydropyridine-1(2H)-carbonyl chloride

  • Nucleophile (e.g., Benzylamine, >99% purity)

  • Triethylamine (Et₃N), distilled from CaH₂

  • Anhydrous Dichloromethane (DCM), from a solvent purification system or freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure: Synthesis of N-Benzyl-3,6-dihydropyridine-1(2H)-carboxamide

The following workflow diagram outlines the general experimental process.

Workflow start Start setup Reaction Setup (Anhydrous DCM, Inert Atm., 0 °C) start->setup addition Slow Addition of Carbonyl Chloride to Benzylamine + Et₃N setup->addition reaction Stir & Warm to RT (Monitor by TLC) addition->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End (Pure Product) characterize->end

General experimental workflow for N-acylation.
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile, benzylamine (1.0 eq), and anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.

  • Acyl Chloride Addition: Prepare a solution of 3,6-Dihydropyridine-1(2H)-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes. Causality Note: Slow addition at low temperature is critical to control the reaction's exothermicity and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine. Self-Validation: These washing steps are crucial for simplifying the final purification by removing ionic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl dihydropyridine product.

Table of Reagent Stoichiometry (Example)

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Benzylamine 107.15 5.0 1.0 536 mg (0.54 mL)
3,6-Dihydropyridine-1(2H)-carbonyl chloride 147.59 5.25 1.05 775 mg
Triethylamine 101.19 5.5 1.1 557 mg (0.77 mL)

| Anhydrous DCM | - | - | - | 25 mL |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the urea/carbamate group.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Moisture contamination deactivating the acyl chloride. 2. Impure starting materials. 3. Insufficient base.1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 2. Check the purity of reagents; distill liquid amines/alcohols if necessary. 3. Use at least 1.1 equivalents of base.
Multiple Spots on TLC 1. Incomplete reaction. 2. Side reactions (e.g., reaction with the base if it is nucleophilic). 3. Product degradation on silica gel.1. Increase reaction time or gently warm the reaction. 2. Use a non-nucleophilic base like Et₃N or proton sponge. 3. Add 1% Et₃N to the chromatography eluent to neutralize the silica gel.
Difficulty Removing Triethylamine Hydrochloride Salt The salt is partially soluble in some organic solvents.Before concentration, filter the reaction mixture through a small plug of Celite or silica to remove the precipitated salt. Alternatively, perform a thorough aqueous work-up.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Retrieved from [Link]

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). DOI: 10.31579/2690-8794/135. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. AS & A Level Chemistry (9701). Retrieved from [Link]

  • Cernak, T., et al. (2015). Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. Organic Letters, 17(16), 4030-3. DOI: 10.1021/acs.orglett.5b01937. Retrieved from [Link]

  • Kour, P., & Kumar, A. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online. Retrieved from [Link]

  • Sharma, P., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Ohsumi, K., et al. (1995). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Chemical & Pharmaceutical Bulletin, 43(5), 818-28. DOI: 10.1248/cpb.43.818. Retrieved from [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. DOI: 10.1021/cr200252h. Retrieved from [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Yadav, G. D., & Kadam, A. A. (2012). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Chemical Reactor Engineering, 10(1). Retrieved from [Link]

  • Chigurupati, S., et al. (2015). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of the Korean Chemical Society, 59(3), 229-234. Retrieved from [Link]

  • Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10. DOI: 10.3389/fchem.2022.842189. Retrieved from [Link]

  • Gucma, M. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844. Retrieved from [Link]

  • Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2110. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • Ramachandran, R., et al. (2017). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 129(12), 1-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 1-acyl-α-alkyl-1,2-dihydropyridines 25 and 26. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4811. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Design, Development and Therapy, 15, 4363-4395. Retrieved from [Link]

  • Ohtaka, S., et al. (1994). SYNTHESIS OF OPTICALLY PURE 14-DIHYDROPYRIDINE DERIVATIVES BY MEANS OF DlASTEREOlSOMERlC SEPARATION OF THE HANTZSCH INTERMEDIATE. HETEROCYCLES, 39(2), 591-598. Retrieved from [Link]

  • Auburn University. (2022). Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatiz. Retrieved from [Link]

  • ResearchGate. (n.d.). The nucleophilic substitution reactions of acyl chloride CH3COCl with pyridine or Cl. Retrieved from [Link]

  • ron. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]

  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Quora. (2023). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. Retrieved from [Link]

Sources

Application Note: Experimental Setup for Reactions Involving 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthetic utilization of 3,6-Dihydropyridine-1(2H)-carbonyl chloride, a reactive acyl chloride intermediate valuable in the synthesis of novel chemical entities for drug discovery and materials science. The focus of this note is the reaction of this reagent with primary amines to form N-substituted urea derivatives, a common and important transformation in medicinal chemistry. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental protocol, and outline the critical safety and handling procedures required for successful and safe execution. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Synthetic Utility of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a derivative of a tetrahydropyridine scaffold, a structural motif found in numerous biologically active molecules.[1] As an acyl chloride, it serves as a highly reactive electrophile, ideal for introducing the dihydropyridine moiety onto nucleophilic substrates.[2][3] The primary utility of this reagent lies in its ability to readily acylate a wide range of nucleophiles, including amines, alcohols, and thiols.

The reaction with primary or secondary amines is particularly significant as it leads to the formation of substituted ureas. The urea functional group is a key pharmacophore in many approved drugs due to its ability to act as a rigid and effective hydrogen bond donor and acceptor.[4] The protocol detailed herein focuses on the synthesis of a disubstituted urea through the acylation of a primary amine, a reaction that proceeds via a nucleophilic addition-elimination mechanism.[5][6]

The high reactivity of the acyl chloride functional group is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity necessitates careful handling and specific experimental conditions to ensure high yields and minimize side reactions.[7]

Safety and Handling: A Prerequisite for Success

WARNING: Acyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds. They react violently with water, releasing corrosive hydrogen chloride (HCl) gas.[3][8] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7]

  • Moisture Sensitivity: 3,6-Dihydropyridine-1(2H)-carbonyl chloride will rapidly hydrolyze upon contact with atmospheric moisture. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried in an oven and cooled in a desiccator before use.

  • Corrosivity: The reagent itself and the HCl gas produced as a byproduct are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8] Avoid inhalation of vapors.

  • Quenching: Any residual acyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as saturated sodium bicarbonate.

Experimental Protocol: Synthesis of a 1-(3,6-Dihydropyridine-1(2H)-carbonyl)-3-alkylurea

This protocol describes a general procedure for the reaction of 3,6-Dihydropyridine-1(2H)-carbonyl chloride with a representative primary amine (e.g., benzylamine) to yield the corresponding N,N'-disubstituted urea.

Materials and Equipment
  • Reagents:

    • 3,6-Dihydropyridine-1(2H)-carbonyl chloride

    • Primary amine (e.g., Benzylamine)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), distilled

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Addition funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M with respect to the amine.

    • Rationale: The reaction is run under anhydrous and inert conditions to prevent hydrolysis of the acyl chloride.[7] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3][7] DCM is a common, inert solvent for this type of transformation.

  • Reagent Addition: In a separate, dry flask, prepare a solution of 3,6-Dihydropyridine-1(2H)-carbonyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to an addition funnel.

    • Rationale: Using a slight excess of the acylating agent can help ensure complete consumption of the limiting primary amine.

  • Reaction Execution: Cool the stirred solution of the amine and base to 0 °C using an ice-water bath. Add the solution of 3,6-Dihydropyridine-1(2H)-carbonyl chloride dropwise from the addition funnel over 15-30 minutes.

    • Rationale: The slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize the formation of potential side products.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of the starting amine and the formation of the urea product.

  • Work-up and Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

    • Rationale: The NaHCO₃ solution quenches any unreacted acyl chloride and neutralizes the triethylammonium hydrochloride salt formed during the reaction.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Rationale: The product is expected to be soluble in the organic solvent, allowing for its separation from aqueous-soluble salts.

  • Washing: Wash the combined organic layers with brine.

    • Rationale: Washing with brine helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Removal of the solvent yields the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted urea.

    • Rationale: Chromatography separates the desired product from any unreacted starting materials or byproducts.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Amine & Et3N in Anhydrous DCM (0 °C, N2 Atmosphere) add 2. Add Acyl Chloride Solution Dropwise setup->add stir 3. Stir at RT (Monitor by TLC) add->stir quench 4. Quench with aq. NaHCO3 stir->quench extract 5. Extract with DCM quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify by Chromatography dry->purify product Pure Urea Product purify->product

Sources

Application Notes and Protocols: 3,6-Dihydropyridine-1(2H)-carbonyl Chloride as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,2,3,6-Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine (THP) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets. This has led to the development of numerous therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[2][4]

3,6-Dihydropyridine-1(2H)-carbonyl chloride emerges as a particularly valuable synthon for drug discovery programs. The acyl chloride functionality provides a highly reactive handle for facile derivatization, enabling the rapid construction of diverse chemical libraries based on the THP core.[5] This reactivity allows for the efficient formation of stable amide and urea linkages, which are fundamental pharmacophoric elements in many drug molecules. This application note provides a comprehensive guide to the synthesis, reactivity, and application of 3,6-dihydropyridine-1(2H)-carbonyl chloride, complete with detailed protocols for its preparation and use in the synthesis of bioactive compounds.

Chemical Properties and Reactivity Profile

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a bifunctional molecule that combines the structural features of a cyclic enamine with the high reactivity of an acyl chloride. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which, combined with the inductive effect of the chlorine atom, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The primary mode of reaction for this building block is nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group. This allows for efficient coupling with a wide range of nucleophiles, most notably primary and secondary amines, to form the corresponding ureas and amides. The general reactivity is depicted in the following diagram:

Caption: General reactivity of 3,6-dihydropyridine-1(2H)-carbonyl chloride.

Due to its reactivity, this compound should be handled under anhydrous conditions to prevent hydrolysis back to the corresponding carbamic acid, which is unstable and readily decarboxylates. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the hydrogen chloride generated during the reaction.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dihydropyridine-1(2H)-carbonyl Chloride

This protocol describes a representative synthesis of the title compound from 1,2,3,6-tetrahydropyridine using triphosgene as a safer solid substitute for phosgene gas.[6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2,3,6-Tetrahydropyridine83.138.31 g0.10
Triphosgene296.7510.9 g0.037
Triethylamine101.1915.2 mL0.11
Anhydrous Dichloromethane-200 mL-

Safety Precautions:

  • Triphosgene is highly toxic and corrosive. It releases phosgene upon heating or contact with nucleophiles. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction is exothermic and generates HCl gas.

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,6-tetrahydropyridine (8.31 g, 0.10 mol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, dissolve triphosgene (10.9 g, 0.037 mol) in anhydrous dichloromethane (100 mL).

  • Slowly add the triphosgene solution to the stirred solution of 1,2,3,6-tetrahydropyridine via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add triethylamine (15.2 mL, 0.11 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield 3,6-dihydropyridine-1(2H)-carbonyl chloride as a crude oil. This product is often used immediately in the next step without further purification due to its moisture sensitivity.

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Synthesis of a Urea-Based GSK-3β Inhibitor

This protocol details the synthesis of a representative urea derivative, a class of compounds known to exhibit inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease research.[1][2][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,6-Dihydropyridine-1(2H)-carbonyl Chloride (crude)145.59~0.10 mol~0.10
4-Amino-N-methylbenzamide150.1815.02 g0.10
Triethylamine101.1915.2 mL0.11
Anhydrous Dichloromethane-200 mL-

Procedure:

  • Dissolve the crude 3,6-dihydropyridine-1(2H)-carbonyl chloride (~0.10 mol) in anhydrous dichloromethane (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 4-amino-N-methylbenzamide (15.02 g, 0.10 mol) and triethylamine (15.2 mL, 0.11 mol) in anhydrous dichloromethane (100 mL).

  • Slowly add the amine solution to the stirred solution of the carbonyl chloride at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Targeting GSK-3β

The 3,6-dihydropyridine-1(2H)-carbonyl chloride building block is particularly well-suited for the synthesis of urea-based inhibitors of GSK-3β. The urea moiety can act as a hydrogen bond donor and acceptor, forming critical interactions within the ATP-binding pocket of the kinase.[1][5] The tetrahydropyridine ring allows for the introduction of various substituents to explore the surrounding chemical space and optimize potency, selectivity, and pharmacokinetic properties.

Compound ClassBiological TargetTherapeutic AreaReference
Tetrahydropyrimidine DerivativesGSK-3β, Aβ AggregationAlzheimer's Disease[9]
1-Aryl-3-benzylureasGSK-3Alzheimer's Disease[1]
2,3-Diaminopyridine DerivativesGSK-3β, Metal ChelatorAlzheimer's Disease[2]

Troubleshooting

  • Low yield of carbonyl chloride: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent hydrolysis of triphosgene and the product.

  • Incomplete reaction in urea/amide synthesis: The amine nucleophile may be sterically hindered or poorly nucleophilic. Gentle heating or the use of a more polar aprotic solvent like DMF may be beneficial.

  • Formation of side products: The primary side product is often the symmetrical urea formed from the reaction of the amine with any in situ generated isocyanate. Slow addition of the carbonyl chloride to the amine solution can minimize this.

Conclusion

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a highly versatile and reactive building block for drug discovery. Its straightforward synthesis and facile derivatization to form amides and ureas make it an invaluable tool for the rapid generation of compound libraries targeting a wide range of biological targets. The protocols and applications detailed herein provide a solid foundation for researchers to leverage this powerful synthon in their quest for novel therapeutics.

References

  • Design, synthesis, and biological evaluation of tetrahydropyrimidine analogue as GSK-3β/Aβ aggregation inhibitor and anti-Alzheimer's agent. PubMed. (2024-12-15). Available at: [Link]

  • Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed. (2011-09-15). Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (n.d.). Available at: [Link]

  • Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. PubMed. (2019-04-01). Available at: [Link]

  • New design scaffold for potential GSK-3 inhibition. ResearchGate. (n.d.). Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. (n.d.). Available at: [Link]

  • Examples of some important ureas derivatives. ResearchGate. (n.d.). Available at: [Link]

  • Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. Bar-Ilan University. (2020-11-18). Available at: [Link]

  • 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Preparation of carbonyl chlorides. Google Patents. (n.d.).
  • Urea derivatives and their use. Google Patents. (n.d.).
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. (2015-11-25). Available at: [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. (n.d.). Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. (n.d.). Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. (n.d.). Available at: [Link]

  • A highly efficient regioselective one-pot synthesis of. Chary. (n.d.). Available at: [Link]

  • Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. PubMed. (2015-10-18). Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. (2026-01-09). Available at: [Link]

  • 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride 100mg. Dana Bioscience. (n.d.). Available at: [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC. (2021-04-08). Available at: [Link]

  • α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Kyoto University Research Information Repository. (1992-10-30). Available at: [Link]

  • Dihydropyridine. International Journal of Pharmaceutical Erudition. (n.d.). Available at: [Link]

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. ResearchGate. (n.d.). Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT. (2021-10-13). Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Welcome to the technical support center for 3,6-Dihydropyridine-1(2H)-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs): General Handling & Stability

Q1: What is 3,6-Dihydropyridine-1(2H)-carbonyl chloride, and why is it so reactive?

A1: 3,6-Dihydropyridine-1(2H)-carbonyl chloride is an acyl chloride derivative of a tetrahydropyridine heterocyclic ring system. Its high reactivity stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic (electron-deficient) because it is bonded to two strongly electron-withdrawing atoms: oxygen and chlorine.[1][2] This makes it an excellent target for attack by a wide range of nucleophiles, such as amines, alcohols, and even water.[1][3][4]

Q2: How should I properly store this reagent to ensure its stability?

A2: Proper storage is critical to maintain the reagent's integrity. As an acyl chloride, it is extremely sensitive to moisture.[3][5][6]

  • Atmosphere: Always store under a dry, inert atmosphere (e.g., argon or nitrogen).[7]

  • Temperature: Store in a cool, dry place. Refrigeration is recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[8]

  • Container: Keep the container tightly sealed. Using a secondary container with a desiccant (like silica gel or anhydrous calcium sulfate) can provide an extra layer of protection.[6]

Q3: I opened my bottle of 3,6-Dihydropyridine-1(2H)-carbonyl chloride and saw white fumes. What is happening?

A3: The fuming you observed is a classic sign of hydrolysis. The acyl chloride is reacting vigorously with moisture in the air to produce the corresponding carboxylic acid (which is unstable and may decompose further) and hydrogen chloride (HCl) gas.[2][9][10] This indicates that the reagent has been exposed to air and its quality may be compromised. For quantitative or sensitive reactions, using a fresh, properly handled bottle is strongly advised.

Troubleshooting Guide: Acylation Reactions

This section addresses common problems encountered during acylation reactions (e.g., amide or ester formation) using 3,6-Dihydropyridine-1(2H)-carbonyl chloride.

Problem 1: Low or No Yield of the Desired Acylated Product

Q: I'm reacting the carbonyl chloride with my primary amine, but I'm getting very low yields, and my starting amine is being recovered. What's going wrong?

A: This is a very common issue and usually points to one of three culprits: reagent decomposition, inadequate reaction conditions, or issues with the base.

  • Cause A: Hydrolysis of the Carbonyl Chloride.

    • Explanation: If the carbonyl chloride has been hydrolyzed by moisture, it is no longer active for the acylation reaction.[4][9] Similarly, if your solvent, glassware, or amine substrate contains water, the reagent will be quenched before it can react with your nucleophile.[11]

    • Solution:

      • Ensure Anhydrous Conditions: Oven-dry all glassware and cool it under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[11]

      • Verify Reagent Quality: If possible, use a fresh bottle of 3,6-Dihydropyridine-1(2H)-carbonyl chloride. Handle it exclusively in a glovebox or under a positive pressure of inert gas.[11]

  • Cause B: Insufficient or Incorrect Base.

    • Explanation: The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1][12] This HCl will protonate your starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[11][13]

    • Solution:

      • Use a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.[3][11]

      • Use Excess Amine Substrate: If your amine is not particularly valuable, you can use two equivalents of it. One equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[1][11]

  • Cause C: Inappropriate Temperature.

    • Explanation: Acylation reactions with acyl chlorides are typically very fast and exothermic.[1] Running the reaction at too high a temperature can promote side reactions or decomposition. Conversely, if the nucleophile is sterically hindered or electronically poor, some gentle heating might be required.

    • Solution: Start the reaction at 0 °C by adding the acyl chloride solution dropwise to the mixture of the nucleophile and base.[11] Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature. Gentle heating should only be considered as a last resort if no reaction is observed.[11]

Problem 2: Formation of Unexpected Byproducts

Q: My mass spectrometry results show a mass corresponding to the hydrolysis product, and my NMR is messy. How can I improve the purity of my reaction?

A: The presence of hydrolysis product points directly to water contamination. Messy spectra can also indicate side reactions due to an inappropriate choice of solvent or base.

  • Cause A: Water Contamination.

    • Explanation: As discussed, water reacts rapidly with acyl chlorides to form carboxylic acids.[3][9] This is often the primary impurity.

    • Solution: Rigorously adhere to anhydrous techniques as described in Problem 1, Cause A .

  • Cause B: Nucleophilic Solvent or Base.

    • Explanation: Solvents like alcohols will react with the acyl chloride to form esters.[9][10] Similarly, while pyridine is often used as a base, it can also act as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate.[12] In some cases, this can lead to other side reactions.

    • Solution:

      • Choose Aprotic Solvents: Use non-reactive, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]

      • Prefer Hindered Bases: For sensitive substrates, a more sterically hindered, non-nucleophilic base like DIPEA is often a better choice than triethylamine or pyridine.

Optimized Protocol & Data Summary

General Protocol for N-Acylation of a Primary Amine

This protocol provides a robust starting point for reacting 3,6-Dihydropyridine-1(2H)-carbonyl chloride with a primary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M) to an oven-dried, three-neck flask equipped with a magnetic stir bar.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 3,6-Dihydropyridine-1(2H)-carbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended ChoiceRationale & Key Considerations
Solvent Dichloromethane (DCM), THF, AcetonitrileMust be anhydrous and aprotic. DCM is often a good first choice due to its polarity and ease of removal.[11]
Base DIPEA, Triethylamine (TEA)A non-nucleophilic base is required to neutralize the HCl byproduct.[3][11] DIPEA is more sterically hindered and less nucleophilic than TEA.
Stoichiometry 1.0 eq Nucleophile, 1.1 eq Acyl Chloride, 1.2 eq BaseA slight excess of the acyl chloride and base ensures complete consumption of the limiting nucleophile.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions. The initial addition should always be performed at 0 °C.[11]
Atmosphere Nitrogen or ArgonEssential to prevent hydrolysis of the highly moisture-sensitive acyl chloride.[7][11]

Visual Guides: Mechanisms & Workflows

General Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[14] The amine (nucleophile) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final amide product.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Acid Quenching Start Amine (R-NH₂) + Carbonyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Amine lone pair attacks carbonyl carbon Product Amide Product + HCl Intermediate->Product Carbonyl double bond reforms, Chloride ion is expelled Base Non-nucleophilic Base (e.g., DIPEA) Final Protonated Base + Cl⁻ Base->Final Base neutralizes HCl

Caption: Nucleophilic addition-elimination mechanism for acylation.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to low product yield.

G Start Low Yield Observed Check_Conditions Were anhydrous conditions used? Start->Check_Conditions Check_Base Was a non-nucleophilic base used (>=1 eq)? Check_Conditions->Check_Base Yes Fix_Conditions Solution: Dry all glassware, use anhydrous solvents. Check_Conditions->Fix_Conditions No Check_Temp Was reaction started at 0°C? Check_Base->Check_Temp Yes Fix_Base Solution: Add >=1 eq of TEA or DIPEA. Check_Base->Fix_Base No Check_Reagent Is the acyl chloride reagent fresh? Check_Temp->Check_Reagent Yes Fix_Temp Solution: Add acyl chloride dropwise at 0°C, then warm to RT. Check_Temp->Fix_Temp No Fix_Reagent Solution: Use a new bottle of reagent and handle under inert gas. Check_Reagent->Fix_Reagent No Success Yield Improved Check_Reagent->Success Yes Fix_Conditions->Success Fix_Base->Success Fix_Temp->Success Fix_Reagent->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • YouTube. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. Retrieved from [Link]

  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved from [Link]

  • PubMed. (n.d.). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,6-Dihydropyridine-1(2H)-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Purification Protocols for N-chlorocarbonyl-1,2,3,6-tetrahydropyridine Derivatives

Core Technical Overview

3,6-Dihydropyridine-1(2H)-carbonyl chloride (also known as N-chlorocarbonyl-1,2,3,6-tetrahydropyridine) is a specialized electrophilic building block used primarily to install the 1,2,3,6-tetrahydropyridine pharmacophore into urea or carbamate scaffolds. This moiety is critical in the development of PARP inhibitors, muscarinic agonists, and antihistamines.

The Central Challenge: While the tetrahydropyridine ring provides essential biological activity, the carbamoyl chloride starting material is moisture-sensitive and prone to hydrolysis. Furthermore, the resulting products often possess basic nitrogen centers or lipophilic domains that complicate standard purification, leading to issues like "streaking" on silica gel or oiling out during crystallization.

This guide provides field-proven solutions to these specific challenges.

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization & Stability

Q1: My LC-MS shows a significant mass peak corresponding to [M-Cl+OH]. Is my reagent bad? Diagnosis: This indicates hydrolysis of the carbamoyl chloride to the corresponding carbamic acid, which is unstable and rapidly decarboxylates to the parent amine (1,2,3,6-tetrahydropyridine). Root Cause: Moisture ingress during the reaction or wet solvents. Solution:

  • Dry Solvents: Ensure DCM or THF is anhydrous (<50 ppm water).

  • Base Selection: Use non-nucleophilic bases like DIPEA or dry Pyridine. Avoid inorganic bases (K₂CO₃) if they are not strictly anhydrous, as they can act as phase transfer catalysts for adventitious water.

  • Order of Addition: Add the nucleophile (amine/alcohol) to the base before adding the carbamoyl chloride solution dropwise at 0°C. This ensures the desired nucleophile competes effectively against any trace water.

Q2: I see a "dimer" impurity (symmetric urea) in my crude mixture. Diagnosis: Formation of bis(1,2,3,6-tetrahydropyridin-1-yl)methanone. Mechanism: If water hydrolyzes the starting material to the parent amine, that amine acts as a nucleophile and attacks a second molecule of the carbamoyl chloride. Corrective Action:

  • Immediate: This impurity is very lipophilic. It can often be removed by triturating the crude solid with cold hexanes or diethyl ether, where the urea product might be insoluble but the dimer remains in solution.

  • Prevention: Increase the equivalents of your desired nucleophile (1.2–1.5 eq) to statistically favor the cross-coupling over the self-coupling.

Category B: Purification & Isolation

Q3: My product streaks badly on silica gel columns, leading to poor separation. Diagnosis: The tertiary nitrogen in the tetrahydropyridine ring (or the newly formed urea/carbamate) is interacting with the acidic silanols on the silica surface. Protocol Adjustment:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase. This neutralizes the silica acidity.

  • Alternative Stationary Phase: Switch to Amine-functionalized Silica (NH₂-Silica) . This eliminates the need for mobile phase modifiers and protects acid-sensitive functional groups.

Q4: I cannot induce crystallization; the product remains a viscous oil. Diagnosis: Tetrahydropyridine ureas often have high rotational freedom, inhibiting lattice formation. Troubleshooting:

  • Salt Formation: Convert the product to an HCl or Oxalate salt. Dissolve the oil in Et₂O and add 2M HCl in Et₂O dropwise. The salt often precipitates instantly as a white solid.

  • Solvent Switch: Avoid DCM for crystallization. Try a vapor diffusion method: dissolve the oil in a minimum amount of Acetone or EtOAc, place in an open vial, and set that vial inside a larger jar containing Pentane. Seal the jar.

Experimental Protocols

Protocol A: Standard Workup for Urea Derivatives

Use this for reactions between the chloride and primary/secondary amines.

  • Quench: Dilute reaction mixture with EtOAc. Wash with 10% Citric Acid (aq) to remove unreacted amine nucleophile (if basic) and DIPEA.

    • Note: The tetrahydropyridine ring is an isolated alkene and is generally stable to dilute acid, unlike enamines.

  • Wash: Wash organic layer with Sat.[1] NaHCO₃ (remove acidic byproducts) and Brine.

  • Dry: Dry over Na₂SO₄ (Magnesium sulfate can sometimes act as a Lewis acid and cause degradation if left too long).

  • Concentrate: Evaporate solvent at <40°C.

Protocol B: Scavenger Resin Purification (High Throughput)

Recommended for small-scale library synthesis where column chromatography is inefficient.

Scenario: Excess Carbamoyl Chloride was used to drive the reaction to completion. Step-by-Step:

  • Add Scavenger: Add Polymer-Supported Trisamine (PS-Trisamine) (approx. 3 eq relative to excess chloride) to the reaction pot.

  • Agitate: Stir or shake at room temperature for 2–4 hours. The resin-bound amine will react with the remaining carbamoyl chloride to form a resin-bound urea.

  • Filter: Filter the mixture through a frit. The impurity stays on the resin.

  • Evaporate: The filtrate contains the pure product (assuming the nucleophile was the limiting reagent).

Visualizations

Figure 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competition between the desired product formation and the hydrolysis-driven dimerization pathway.

ReactionPathways Start 3,6-Dihydropyridine- 1(2H)-carbonyl chloride Intermediate Carbamic Acid (Unstable) Start->Intermediate + Water (Hydrolysis) Product Target Urea Derivative Start->Product + Nucleophile (Base) Nucleophile R-NH2 (Amine Nucleophile) Water H2O (Moisture) AmineByproduct 1,2,3,6-Tetrahydropyridine (Parent Amine) Intermediate->AmineByproduct - CO2 (Decarboxylation) Dimer Symmetric Urea Dimer (Major Impurity) AmineByproduct->Dimer + Start Material (Self-Coupling)

Caption: Path A (Green) is the desired synthesis. Path B (Red) shows how moisture leads to the symmetric dimer impurity.

Figure 2: Purification Decision Tree

Select the optimal purification method based on the physical state and acidity of your product.

PurificationTree Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Viscous Oil/Residue StateCheck->Oil Amorphous Trituration Triturate with Cold Et2O or Hexanes Solid->Trituration TLC Check TLC (Streaking?) Oil->TLC Success1 Pure Solid (Filtration) Trituration->Success1 NormalPhase Flash Column (DCM/MeOH) TLC->NormalPhase No Streaking ModifiedPhase Flash Column (DCM/MeOH + 1% TEA) TLC->ModifiedPhase Streaking SaltForm Convert to HCl Salt (Precipitation) TLC->SaltForm Failed Chromatography SaltForm->Success1

Caption: Logical workflow for selecting the most efficient purification strategy.

Quantitative Data: Solvent Compatibility Table

SolventSuitabilityNotes
Dichloromethane (DCM) ExcellentPrimary solvent for reaction and extraction. Must be anhydrous.[1]
Ethyl Acetate (EtOAc) GoodUsed for extraction workup. Good for recrystallization if mixed with hexanes.
Methanol (MeOH) CautionNucleophilic. Do not use as reaction solvent (forms methyl carbamate). Good for chromatography elution.
Diethyl Ether ExcellentIdeal for trituration (removing dimer impurities) and precipitating HCl salts.
Water PoorCauses rapid hydrolysis. Only use during quenched workup phase.

References

  • Redda, K. K., et al. (2023).[2] "The Chemistry and Pharmacology of Tetrahydropyridines: Part 2." Journal of Clinical Medical Reviews and Reports, 5(1). Link

    • Context: Describes the synthesis of substituted N-(carbonylamino)-1,2,3,6-tetrahydropyridines and their stability.
  • BenchChem Technical Support. (2025). "Multi-Component Reactions for the Synthesis of Tetrahydropyridines: Application Notes and Protocols." Link

    • Context: Provides protocols for handling tetrahydropyridine scaffolds and preventing oxidation/degrad
  • Jäger, P., et al. (2012).[3][4] "Carbamates and Carbamoyl Chlorides."[1][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4] Link

    • Context: Authoritative source on the hydrolysis rates and industrial handling of carbamoyl chlorides.
  • Organic Chemistry Portal. "Synthesis of Carbamates and Ureas." Link

    • Context: General methodologies for urea formation and troubleshooting nucleophilic additions.

For further assistance, please contact the Application Science team with your specific batch number and LC-MS data.

Sources

Byproduct formation in 3,6-Dihydropyridine-1(2H)-carbonyl chloride reactions and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering purity issues with 3,6-dihydropyridine-1(2H)-carbonyl chloride (also referred to as N-chlorocarbonyl-1,2,3,6-tetrahydropyridine). This reagent is a "loaded spring"—it possesses both a highly reactive electrophile (carbamoyl chloride) and a nucleophilic alkene (C4=C5 double bond).

My analysis of your likely failure modes points to three competing pathways:

  • Symmetric Urea Formation: The "White Precipitate" issue.

  • Alkene Isomerization: The "Migration" issue (shifting to the conjugated enamide).

  • Hydrochlorination: The "HCl Adduct" issue.

This guide moves beyond standard protocols to address the causality of these impurities and provides self-validating mitigation strategies.

Module 1: The "White Precipitate" (Symmetric Urea)

User Query: "I am observing the formation of a white, insoluble solid during the addition of phosgene/triphosgene. My yield of the carbamoyl chloride is low."

Technical Diagnosis: You are generating 1,1'-carbonylbis(1,2,3,6-tetrahydropyridine) . This symmetric urea forms when the reaction kinetics favor the attack of the unreacted amine on the newly formed carbamoyl chloride rather than the phosgene. This is a mixing and stoichiometry failure, not a chemical incompatibility.

The Mechanism:




Troubleshooting Protocol:

VariableStandard ErrorCorrective Action (The "Reverse Addition" Protocol)
Order of Addition Adding Phosgene to AmineAdd Amine to Phosgene. Maintain a high local concentration of phosgene relative to the amine at all times.
Temperature 0°C to RTCryogenic Control (-20°C to -10°C). Low temperature suppresses the second nucleophilic attack (Urea formation) more than the first (Chloride formation).
Stoichiometry 1.0 - 1.1 equiv PhosgeneExcess Electrophile (1.2 - 1.5 equiv). Ensure the amine "sees" phosgene first. Excess phosgene is easily removed; Urea is not.

Validation Step: Take an aliquot of the reaction mixture (quenched with MeOH). If LCMS shows a mass peak at [2M-CO] (approx. MW 192 for the urea), your mixing rate is too slow or your addition order is incorrect.

Module 2: The "Shifting Double Bond" (Isomerization)

User Query: "My NMR shows a splitting of the alkene signals and new peaks appearing in the vinyl region. The product looks 'messy'."

Technical Diagnosis: You are observing acid-catalyzed isomerization . The 3,6-dihydro isomer (non-conjugated) is kinetically trapped. However, in the presence of HCl (byproduct) and the electron-withdrawing carbonyl group, the double bond can migrate to the 1,2,3,4-position (conjugated enamide) or the 1,2,3,2-position (imine).

The Mechanism: The N-carbonyl group withdraws electron density, making the C4=C5 double bond less nucleophilic, but the presence of HCl allows for protonation/deprotonation cycles that shift the double bond into conjugation with the nitrogen lone pair (thermodynamic sink).

Troubleshooting Protocol:

  • Base Selection is Critical: You must scavenge HCl instantly.

    • Avoid: Pyridine (often too weak, forms pyridinium salts that can still be acidic in non-polar solvents).

    • Use:Hunig’s Base (DIPEA) or 2,6-Lutidine . These sterically hindered bases effectively trap HCl without acting as nucleophiles themselves.

  • Solvent Switch:

    • Avoid ethers (THF) if HCl is present, as they can promote polymerization.

    • Use Dichloromethane (DCM) or Toluene .

Visualizing the Pathway:

Isomerization cluster_conditions Critical Control Points SM 1,2,3,6-Tetrahydropyridine (Starting Material) Prod 3,6-Dihydro-Product (Desired: Non-Conjugated) SM->Prod + COCl2 - HCl Isomer 1,2,3,4-Tetrahydro-Isomer (Impurity: Conjugated Enamide) Prod->Isomer Acid Catalysis (H+) Migration HCl_Adduct 4-Chloropiperidine Adduct (Impurity: Hydrochlorination) Prod->HCl_Adduct + HCl Addition

Figure 1: Reaction landscape showing the desired pathway (Green) versus acid-mediated degradation pathways (Red/Yellow).

Module 3: The "HCl Adduct" (Hydrochlorination)

User Query: "I see a saturated impurity in my LCMS with a +36/38 mass pattern relative to the product."

Technical Diagnosis: This is the 4-chloropiperidine-1-carbonyl chloride derivative. The HCl generated during phosgenation has added across the C4=C5 double bond. This is common in "closed" systems where HCl gas cannot escape.

Mitigation Strategy:

  • Open System/Sparging: If using phosgene gas, ensure a steady inert gas sweep (N2/Ar) to drive off HCl.

  • Chemical Scavenging: If using Triphosgene (solid), you must use a stoichiometric excess of base (2.2 equiv relative to amine) to ensure no free HCl exists in solution.

  • Workup Speed: Do not let the crude reaction mixture sit. The carbamoyl chloride is electrophilic; the chloride ion is nucleophilic. Over time, they will react. Quench immediately with cold bicarbonate wash or distill rapidly.

Module 4: Stability & Storage FAQs

Q: Can I store the crude carbamoyl chloride? A: No. 3,6-Dihydropyridine-1(2H)-carbonyl chloride is moisture sensitive. Hydrolysis regenerates the amine and releases CO2.

  • Risk: Pressure buildup in sealed vials (explosion hazard).

  • Protocol: Use immediately in the subsequent step (e.g., urea formation, carbamate synthesis). If storage is unavoidable, store as a solution in dry DCM at -20°C over activated molecular sieves.

Q: Why does my product turn pink/brown? A: This indicates oxidation of the alkene or trace free amine oxidation.

  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (10-50 ppm) to the storage solvent if the downstream chemistry permits.

Summary of Optimized Protocol

To synthesize 3,6-Dihydropyridine-1(2H)-carbonyl chloride with >95% purity:

  • Setup: 3-neck flask, N2 atmosphere, -20°C bath.

  • Charge: Triphosgene (0.4 equiv = 1.2 equiv phosgene) in DCM.

  • Addition: Add mixture of 1,2,3,6-tetrahydropyridine (1.0 equiv) + DIPEA (2.2 equiv) dropwise to the Triphosgene over 1 hour.

  • Monitor: Check for disappearance of amine.

  • Workup: Rapid cold water wash (removes salts), dry over MgSO4, concentrate cool (<30°C).

  • Use: Immediately.

References

  • Cotarca, L., et al. (2003). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link

    • Key Insight: Establishes Triphosgene as a reliable phosgene substitute and details the stoichiometry required to prevent urea form
  • Lemoucheux, L., et al. (2003). "Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides."[1][2] The Journal of Organic Chemistry, 68(19), 7289-7297. Link

    • Key Insight: Discusses the critical role of base selection (proton scavenging)
  • Pasquato, L., et al. (2000). "Conversion of Bis(trichloromethyl) Carbonate to Phosgene." Organic Process Research & Development, 4(6), 494-496. Link

    • Key Insight: Provides safety and kinetic data on the decomposition of triphosgene, essential for controlling the r
  • BenchChem Technical Support. (2025). "N-(2-chloroethyl)carbamoyl chloride Reactions." BenchChem Technical Guides. Link

    • Key Insight: General troubleshooting for carbamoyl chloride stability and hydrolysis mechanisms.

Sources

Technical Support Center: Enhancing 3,6-Dihydropyridine-1(2H)-carbonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3][4][5]

Reagent: 3,6-Dihydropyridine-1(2H)-carbonyl chloride (Synonyms:


-Chlorocarbonyl-1,2,3,6-tetrahydropyridine).
Core Challenge:  While carbamoyl chlorides are generally electrophilic, the 3,6-dihydropyridine scaffold introduces specific steric and electronic nuances. The nitrogen lone pair is delocalized into the carbonyl, reducing electrophilicity compared to acyl chlorides. Furthermore, the C4-C5 double bond in the ring creates a distinct conformational pucker (half-chair) compared to piperidine, affecting steric approach.

Scope: This guide addresses low conversion rates, hydrolysis competition, and catalyst selection for coupling this reagent with various nucleophiles (amines, alcohols, thiols).

Catalyst Selection Matrix

Q: Which catalyst system should I choose for my specific nucleophile?

The choice of catalyst dictates the reaction pathway (Addition-Elimination vs. Acylpyridinium intermediate). Use the table below to select the optimal system.

Nucleophile TypeRecommended CatalystBase ScavengerMechanismNotes
Primary Amines (Highly reactive)None or Weak BaseTEA or DIPEADirect Nucleophilic AttackCatalyst usually unnecessary. High risk of bis-acylation if catalyst is added.
Secondary Amines (Sterically hindered)DMAP (0.1 - 0.5 eq)DIPEANucleophilic CatalysisDMAP forms a reactive

-acylpyridinium salt, overcoming steric hindrance.
Anilines / Aryl Amines (Low nucleophilicity)DMAP (1.0 eq) or Pyridine (Solvent)PyridineNucleophilic CatalysisRequires thermodynamic push. Heating (40-60°C) often required.
Alcohols (Primary/Secondary) DMAP (0.1 eq) + DBU TEA / DIPEABase-Assisted AcylationCarbamate formation is sluggish; DMAP is critical here.
Thiols DIPEA (2.0 eq)DIPEAThiolate AttackThiols are soft nucleophiles; avoid DMAP to prevent disulfide side-reactions (oxidative).

Mechanistic Insight: Why DMAP Works

Q: Why is DMAP superior to Pyridine for this specific scaffold?

A: The 3,6-dihydropyridine ring is electron-rich. When coupled with the carbonyl chloride, the electrophilic center (carbonyl carbon) is stabilized by resonance from the dihydropyridine nitrogen, making it less reactive.

DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic acylation catalyst . It attacks the carbamoyl chloride to displace the chloride ion, forming a loosely bound ion pair (N-acylpyridinium intermediate). This intermediate is significantly more electrophilic than the starting material because the positively charged DMAP ring pulls electron density away from the carbonyl, inviting attack from the incoming nucleophile.

Visualization: Catalytic Cycle

DMAP_Catalysis Start Reagent: 3,6-DHP-COCl Inter Intermediate: N-Acylpyridinium Salt (Highly Reactive) Start->Inter Nucleophilic Attack Cl Leaving Group: Cl- DMAP Catalyst: DMAP DMAP->Inter Inter->DMAP Catalyst Regeneration Prod Product: Urea / Carbamate Inter->Prod Acyl Transfer Nu Nucleophile: R-NH2 / R-OH Nu->Prod

Figure 1: DMAP-catalyzed activation of 3,6-dihydropyridine-1(2H)-carbonyl chloride via the N-acylpyridinium pathway.

Troubleshooting Guide

Q: My reaction conversion is stalled at 50%. What is happening?

This is a common issue with carbamoyl chlorides. Follow this diagnostic workflow:

Diagnostic Flowchart[1][2][6][7]

Troubleshooting Start Issue: Low Conversion (<50%) CheckSolvent 1. Check Solvent Quality (Is it Anhydrous?) Start->CheckSolvent Hydrolysis Diagnosis: Hydrolysis (CO2 evolution observed?) CheckSolvent->Hydrolysis No (Wet) CheckBase 2. Check Base Solubility (Precipitate crashing out?) CheckSolvent->CheckBase Yes (Dry) ChangeBase Action: Switch to DIPEA or dilute reaction CheckBase->ChangeBase Yes (Salts visible) CheckNu 3. Check Nucleophile Sterics CheckBase->CheckNu No (Clear) AddDMAP Action: Add 10-20 mol% DMAP Increase Temp to 40°C CheckNu->AddDMAP Hindered Nu

Figure 2: Decision tree for diagnosing incomplete reactions.

Detailed Solutions
  • The "Hydrolysis Trap"

    • Symptom: Evolution of gas (CO2) and formation of 1,2,3,6-tetrahydropyridine (free amine) or its HCl salt.

    • Cause: Carbamoyl chlorides react with trace water faster than hindered nucleophiles.

    • Fix: Ensure DCM or THF is dried over molecular sieves (3Å). Switch base from TEA (hygroscopic salts) to DIPEA (Hünig's base).

  • The "Solubility Trap"

    • Symptom: Reaction gums up; stirring stops.

    • Cause: The byproduct (Base·HCl) precipitates and encapsulates the unreacted nucleophile.

    • Fix: Dilute the reaction (0.1 M concentration). Use CHCl3 instead of DCM to improve salt solubility, or use a biphasic system (DCM/Sat. NaHCO3) if the electrophile stability permits (fast reaction).

  • The "Thermal Trap"

    • Symptom: Decomposition of the chloride before coupling.

    • Cause: 3,6-dihydropyridine-1-carbonyl chloride can eliminate HCl to form an isocyanate-like species or polymerize at high temps (>80°C).

    • Fix: Do not reflux in Toluene/DMF. Keep T < 50°C. If heating is needed, use 1,2-dichloroethane (DCE) at 40°C.

Optimized Experimental Protocols

Protocol A: Standard Aminolysis (Primary/Secondary Amines)

Best for: Benzylamines, Piperidines, Morpholines.

  • Preparation: In a flame-dried flask under

    
    , dissolve Nucleophile  (1.0 equiv) and DIPEA  (1.2 equiv) in anhydrous DCM  (0.2 M).
    
  • Addition: Cool to 0°C. Add 3,6-dihydropyridine-1(2H)-carbonyl chloride (1.1 equiv) dropwise as a solution in DCM.

    • Note: Adding the chloride neat can cause local hotspots and decomposition.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with sat.

    
    .[1] Wash organic layer with brine.[2] Dry over 
    
    
    
    .[2]
Protocol B: DMAP-Catalyzed Coupling (Anilines / Alcohols)

Best for: Electron-poor anilines, Phenols, Secondary Alcohols.

  • Preparation: Dissolve Nucleophile (1.0 equiv), DIPEA (1.5 equiv), and DMAP (0.2 equiv) in anhydrous DCE (1,2-Dichloroethane).

  • Addition: Add 3,6-dihydropyridine-1(2H)-carbonyl chloride (1.2 equiv) in one portion at RT.

  • Reaction: Heat to 40°C. Monitor by LCMS.

    • Checkpoint: If reaction stalls at 2h, add another 0.1 equiv of DMAP.

  • Purification: DMAP is difficult to remove by simple extraction. Wash with 1M HCl (if product is acid stable) or use a silica plug immediately.

Stability & Storage FAQs

Q: Can I store the 3,6-dihydropyridine-1(2H)-carbonyl chloride in solution? A: No. Carbamoyl chlorides degrade in solution (even anhydrous) via self-reaction or trace moisture ingress. Store as a neat solid/oil at -20°C under Argon.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the symmetric urea (bis-3,6-dihydropyridyl ketone). This forms if water hydrolyzes the chloride to the amine, which then reacts with another molecule of chloride. Prevention:[3] Stricter anhydrous conditions.

References

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition, 43(41), 5436-5441. Link

  • Tilley, J. N., & Sayigh, A. A. (1963).[4] Pyrolysis of N-t-butyl-N-alkylcarbamoyl chlorides. A new synthesis of isocyanates.[4] Journal of Organic Chemistry, 28(8), 2076-2079. Link

  • BenchChem Technical Repository. (2025). Reactivity of N-substituted carbamoyl chlorides. BenchChem Technical Guides. Link

  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences, 17(1), 111.[4] Link[4]

Sources

Validation & Comparative

A Comparative Guide to Acylating Agents in Synthesis: A Hypothetical Analysis of 3,6-Dihydropyridine-1(2H)-carbonyl chloride versus Established Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: A comprehensive review of contemporary chemical literature and databases did not yield specific information regarding the synthesis, reactivity, or application of 3,6-dihydropyridine-1(2H)-carbonyl chloride as a standard acylating agent. Consequently, a direct, data-driven comparison with established reagents is not currently feasible. This guide will, therefore, first present a theoretical profile of this compound based on foundational chemical principles. Subsequently, a detailed, evidence-based comparison of widely-used acylating agents will be provided to serve as a practical resource for synthetic chemists.

Part 1: A Theoretical Exploration of 3,6-Dihydropyridine-1(2H)-carbonyl chloride

The structure of 3,6-dihydropyridine-1(2H)-carbonyl chloride suggests a unique combination of features that could influence its reactivity as an acylating agent. The presence of the acyl chloride moiety designates it as a highly reactive electrophile, capable of acylating a wide range of nucleophiles. The dihydropyridine ring, however, introduces elements that may modulate its reactivity and provide opportunities for novel synthetic strategies.

Hypothesized Reactivity and Characteristics:

  • Reactivity: As an acyl chloride, it is expected to be a potent acylating agent, likely more reactive than corresponding acid anhydrides or esters. The electron-donating character of the nitrogen atom within the ring might slightly attenuate the electrophilicity of the carbonyl carbon compared to a simple alkyl or aryl acyl chloride.

  • Stability: The enamine-like nature of the dihydropyridine ring could potentially lead to instability, particularly in the presence of acid or upon prolonged storage. The synthesis would likely require mild conditions to avoid polymerization or decomposition.

  • Unique Applications: The dihydropyridine core is a well-known precursor to pyridinium salts and can participate in various redox reactions. This suggests that after acylation, the dihydropyridine moiety could serve as a handle for further transformations, such as oxidation to a stable pyridine ring or participation in radical reactions.

Part 2: A Comparative Guide to Established Acylating Agents

The selection of an appropriate acylating agent is a critical decision in the design of a synthetic route, influencing reaction efficiency, selectivity, and overall yield. This section provides a comparative analysis of four widely utilized acylating agents: Acetyl Chloride, Benzoyl Chloride, Trifluoroacetic Anhydride (TFAA), and Di-tert-butyl Dicarbonate (Boc-Anhydride).

Comparative Overview of Common Acylating Agents
Acylating AgentStructureRelative ReactivityPrimary ApplicationsByproductsHandling Considerations
Acetyl Chloride CH₃COClVery HighAcetylation of alcohols and amines, Friedel-Crafts acylation.[1][2]HCl (corrosive gas)Highly corrosive, volatile, and moisture-sensitive.[1] Reacts violently with water.[2]
Benzoyl Chloride C₆H₅COClHighBenzoylation of alcohols and amines, synthesis of peroxides, dyes, and pharmaceuticals.[3][4][5]HCl (corrosive gas)Corrosive, lachrymatory, and moisture-sensitive.[3][4] Reacts vigorously with water.[6]
Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂OVery HighTrifluoroacetylation, promotion of Friedel-Crafts acylation, dehydration agent.[7][8]Trifluoroacetic acid (corrosive)Highly reactive, corrosive, and moisture-sensitive.[8][9]
Di-tert-butyl Dicarbonate (Boc-Anhydride) (t-BuOCO)₂OModerateProtection of amines as Boc-carbamates.[10][11]t-Butanol, CO₂Generally stable, but moisture-sensitive. The reaction is clean, with gaseous and easily removable byproducts.[12][13]

In-Depth Analysis and Experimental Protocols

Acetyl Chloride: The Archetypal High-Reactivity Agent

Acetyl chloride is a powerful and cost-effective acetylating agent. Its high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.[14][15]

Mechanism of Acylation (General):

The acylation of a nucleophile (e.g., an alcohol or amine) with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocol: Acetylation of Benzylamine

  • Dissolution: Dissolve benzylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution to act as an acid scavenger.[2]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. The high reactivity of acetyl chloride can lead to a rapid and exothermic reaction.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzylacetamide.

Benzoyl Chloride: The Aromatic Workhorse

Similar to acetyl chloride, benzoyl chloride is a highly effective acylating agent for introducing the benzoyl group.[3][6] It is widely used in the synthesis of pharmaceuticals, dyes, and polymers.[4][5]

Experimental Protocol: Benzoylation of Ethanol (Schotten-Baumann Conditions)

  • Setup: In a flask, combine ethanol (1.0 eq) with an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Addition of Acylating Agent: While vigorously stirring, add benzoyl chloride (1.1 eq) dropwise. The reaction is often biphasic.

  • Reaction: Continue stirring at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Work-up: Extract the mixture with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain ethyl benzoate.

Trifluoroacetic Anhydride (TFAA): The Highly Electrophilic Agent

The presence of the strongly electron-withdrawing trifluoromethyl groups makes TFAA an exceptionally reactive acylating agent.[8] It is often used when other acylating agents fail or when the introduction of a trifluoroacetyl group is desired.[7]

Experimental Protocol: Trifluoroacetylation of Aniline

  • Dissolution: Dissolve aniline (1.0 eq) in a suitable aprotic solvent like DCM or THF.

  • Base: Add a non-nucleophilic base such as pyridine (1.1 eq).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of TFAA: Add TFAA (1.1 eq) dropwise. The reaction is highly exothermic.

  • Reaction: Stir at 0 °C for 30 minutes to an hour.

  • Work-up: Dilute with DCM and wash with water, dilute HCl (to remove pyridine), and brine. Dry the organic phase and concentrate to yield 2,2,2-trifluoro-N-phenylacetamide.

Di-tert-butyl Dicarbonate (Boc-Anhydride): The Amine-Protecting Specialist

Boc-anhydride is the reagent of choice for the protection of amines as tert-butoxycarbonyl (Boc) carbamates.[10][11] The Boc group is stable under a wide range of conditions but can be easily removed with acid.[13]

Mechanism of Boc Protection:

Boc_Protection_Mechanism cluster_0 Nucleophilic Attack cluster_1 Collapse and Decomposition Amine R-NH₂ Boc_Anhydride (tBuOCO)₂O Amine->Boc_Anhydride Attack Tetrahedral_Intermediate [Tetrahedral Intermediate] Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Protected_Amine Elimination Byproducts tBuOH + CO₂

Caption: Mechanism of amine protection using Boc-anhydride.

Experimental Protocol: Boc-Protection of Glycine

  • Dissolution: Dissolve glycine (1.0 eq) in a mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid and neutralize the resulting acid from the reaction.

  • Boc-Anhydride Addition: Add Boc-anhydride (1.1 eq) and stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with a cold solution of KHSO₄ to pH 2-3. Extract the product with ethyl acetate. Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain N-(tert-butoxycarbonyl)glycine.

Workflow for Selecting an Acylating Agent

Acylating_Agent_Selection start Define Acylation Goal substrate Identify Nucleophile (Amine, Alcohol, etc.) start->substrate desired_group Desired Acyl Group? (Acetyl, Benzoyl, Protecting Group) substrate->desired_group reactivity_considerations Consider Substrate Reactivity and Functional Group Tolerance desired_group->reactivity_considerations decision_amine Amine Protection? reactivity_considerations->decision_amine decision_acetyl Acetylation? reactivity_considerations->decision_acetyl decision_benzoyl Benzoylation? reactivity_considerations->decision_benzoyl decision_trifluoroacetyl Trifluoroacetylation? reactivity_considerations->decision_trifluoroacetyl decision_amine->decision_acetyl No boc Use Boc-Anhydride decision_amine->boc Yes decision_acetyl->decision_benzoyl No acetyl_chloride Use Acetyl Chloride (High Reactivity) decision_acetyl->acetyl_chloride Yes decision_benzoyl->decision_trifluoroacetyl No benzoyl_chloride Use Benzoyl Chloride decision_benzoyl->benzoyl_chloride Yes tfaa Use TFAA decision_trifluoroacetyl->tfaa Yes acetic_anhydride Consider Acetic Anhydride (Milder Conditions) acetyl_chloride->acetic_anhydride If milder conditions are needed

Sources

Comparing the reactivity of 3,6-Dihydropyridine-1(2H)-carbonyl chloride and Boc-anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity & Utility of 3,6-Dihydropyridine-1(2H)-carbonyl chloride vs. Boc-Anhydride

Executive Summary

This guide compares two distinct electrophilic reagents used in organic synthesis: 3,6-Dihydropyridine-1(2H)-carbonyl chloride (referred to herein as DHP-Cl ) and Di-tert-butyl dicarbonate (Boc-anhydride or Boc₂O ).

While both reagents introduce a carbonyl-containing moiety to nucleophiles (amines or alcohols), they serve fundamentally different strategic roles. DHP-Cl is a structural building block ("warhead") used to permanently install the pharmacologically active 3,6-dihydropyridine-1-carbonyl urea/carbamate scaffold. In contrast, Boc₂O is a transient protecting group reagent designed to temporarily mask amine functionality.

The Bottom Line: DHP-Cl is a highly reactive, moisture-sensitive electrophile requiring base scavenging and careful handling due to potential mutagenicity. Boc₂O is a milder, cleaner reagent that releases gas (


) as a byproduct, making it ideal for late-stage functionalization or protection where harsh workups must be avoided.

Chemical Profile & Mechanistic Foundation

To understand the reactivity difference, we must analyze the electrophilic center and the leaving group capability.

Feature3,6-Dihydropyridine-1(2H)-carbonyl chloride (DHP-Cl)Di-tert-butyl dicarbonate (Boc-anhydride)
Structure Cyclic Carbamoyl ChlorideCarbonate Anhydride
Electrophile Carbonyl Carbon (

)
Carbonyl Carbon (

)
Leaving Group Chloride Ion (

)
tert-Butyl Carbonate (

)
Leaving Group pKa ~ -7 (HCl)~ 10 (Carbonic acid deriv.)
Reactivity Class High (Acyl Chloride equivalent)Moderate (Anhydride equivalent)
Primary Application Scaffold Installation (Urea formation)Protecting Group (Carbamate formation)
Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways. DHP-Cl follows a rapid addition-elimination pathway often releasing HCl, whereas Boc₂O undergoes a fragmentation pathway releasing


.

ReactionMechanism cluster_DHP Pathway A: DHP-Cl (High Reactivity) cluster_Boc Pathway B: Boc-Anhydride (Moderate Reactivity) Nucleophile Nucleophile (R-NH2) DHP_Reagent DHP-Cl (Carbamoyl Chloride) Nucleophile->DHP_Reagent Fast Attack Boc_Reagent Boc2O (Anhydride) Nucleophile->Boc_Reagent Slower Attack DHP_Inter Tetrahedral Intermediate DHP_Reagent->DHP_Inter DHP_Product Product: Urea Derivative (R-NH-CO-DHP) DHP_Inter->DHP_Product HCl Byproduct: HCl (Requires Base) DHP_Inter->HCl Boc_Inter Tetrahedral Intermediate Boc_Reagent->Boc_Inter Boc_Product Product: Boc-Carbamate (R-NH-Boc) Boc_Inter->Boc_Product Gas Byproduct: CO2 (Gas) + t-BuOH Boc_Inter->Gas Fragmentation

Caption: Mechanistic comparison showing the direct displacement of chloride in DHP-Cl versus the fragmentation-driven acylation of Boc-anhydride.

Performance Metrics & Reactivity Data

Kinetics and Thermodynamics
  • DHP-Cl: Reacts rapidly with primary and secondary amines, often within minutes at

    
     to Room Temperature (RT). The reaction is exothermic. With alcohols, it is slower and may require heating or a stronger base (e.g., NaH) or catalyst (DMAP).
    
  • Boc₂O: Reacts smoothly with amines at RT but is significantly slower than the chloride. Reaction with alcohols/phenols is sluggish and typically requires DMAP catalysis to proceed at a useful rate.

Stability Profile
  • Hydrolysis: DHP-Cl is moisture sensitive. Exposure to atmospheric moisture leads to hydrolysis, generating HCl and the parent amine (1,2,3,6-tetrahydropyridine).

  • Thermal: Boc₂O is thermally unstable above

    
     (decomposes to isobutylene and 
    
    
    
    ). DHP-Cl is generally more thermally robust but can polymerize if not stored correctly.
MetricDHP-ClBoc-Anhydride
Reaction Rate (Amines) Very Fast (

)
Moderate (

)
Byproduct Management Difficult: Generates stoichiometric HCl. Requires organic base (TEA/DIPEA) or biphasic inorganic base (Schotten-Baumann).Easy: Generates

(gas) and

(volatile liquid).
Atom Economy Moderate (Loss of Cl = 35.5 Da)Poor (Loss of

+

= ~118 Da)
Selectivity Low (Acylates most nucleophiles indiscriminately)High (Preferentially reacts with unhindered amines)

Experimental Protocols

Protocol A: Synthesis of Urea Derivatives using DHP-Cl

Use this protocol when installing the DHP ring as a permanent structural motif.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: DHP-Cl (1.1 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 - 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve the amine substrate and base in anhydrous DCM (

    
    ). Cool to 
    
    
    
    using an ice bath.
  • Addition: Dissolve DHP-Cl in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes. Note: Exotherm is possible.

  • Reaction: Allow the mixture to warm to RT. Monitor by TLC/LC-MS. (Reaction is usually complete in < 1 hour).

  • Workup (Critical):

    • Quench with water.[1][2]

    • Wash organic layer with 1M HCl (to remove excess base/pyridine) and then saturated

      
       (to neutralize any residual acidity).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Amine Protection using Boc-Anhydride

Use this protocol for temporary protection.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base:

    
     (1.1 equiv) or aqueous 
    
    
    
    (for biphasic)
  • Solvent: DCM, THF, or Dioxane/Water (1:1)

Step-by-Step:

  • Setup: Standard glassware (inert atmosphere not strictly required but recommended).

  • Mixing: Dissolve amine in solvent. Add base.[3][4]

  • Addition: Add

    
     (can be added as a solid or solution).
    
  • Reaction: Stir at RT. Evolution of

    
     bubbles indicates reaction progress. Stirring times range from 1 to 12 hours.
    
  • Workup:

    • If using Dioxane/Water: Acidify carefully with dilute

      
       to pH 2-3 (precipitates product or allows extraction).
      
    • Extract with EtOAc. The byproduct

      
       can be removed under vacuum, though it may require co-evaporation with heptane.
      

Safety & Handling (Crucial)

3,6-Dihydropyridine-1(2H)-carbonyl chloride (DHP-Cl):

  • Toxicity: Like many carbamoyl chlorides, DHP-Cl is a suspected carcinogen and mutagen . It is an alkylating agent capable of reacting with DNA bases.

  • Acute Hazards: Corrosive and a lachrymator. Inhalation of vapors can cause severe respiratory distress (hydrolysis to HCl in lungs).

  • Handling: Must be handled in a fume hood with double-gloving. Quench all glassware and waste with aqueous ammonia or NaOH before disposal to destroy the active chloride.

Boc-Anhydride:

  • Toxicity: Highly toxic by inhalation (LC50 rat: 100 mg/m³/4h). Causes skin and eye irritation.

  • Physical Hazard: Flammable. Pressure buildup in sealed vessels due to

    
     release is a risk.
    

Decision Matrix

Use the following logic to select the appropriate reagent for your workflow.

DecisionTree Start Goal: Functionalize Amine/Alcohol Q1 Is the carbonyl group permanent (part of the final drug)? Start->Q1 Yes Use DHP-Cl Q1->Yes Yes (Urea/Carbamate target) No Use Boc-Anhydride Q1->No No (Protecting Group) SubQ Is the substrate acid-sensitive? Yes->SubQ Caveat SubQ->Yes Add excess base (Scavenge HCl) SubQ->No Standard Protocol

Caption: Decision tree for selecting between DHP-Cl (structural modification) and Boc-Anhydride (protection).

References

  • Carbamoyl Chlorides in Synthesis: Sartori, G., & Maggi, R. (2010). Acyclic and Cyclic Ureas. Science of Synthesis.

  • Boc Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Kinetics of Acylation: Satchell, D. P. N. (1963). The mechanism of acylation by acid chlorides.[5][] Quarterly Reviews, Chemical Society.

  • Toxicity of Carbamoyl Chlorides: Segall, A. et al. (1985). Carcinogenic activity of carbamoyl chlorides. Toxicology and Applied Pharmacology.[7]

Sources

Technical Assessment: Stability & Reactivity Profile of 3,6-Dihydropyridine-1(2H)-carbonyl chloride vs. Standard Chloroformates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and peptide synthesis, the choice of activating reagent is often a trade-off between reactivity and stability . This guide compares 3,6-Dihydropyridine-1(2H)-carbonyl chloride (Structure A ) against standard Chloroformates (Structure B , e.g., Ethyl/Phenyl chloroformate).

The Verdict: 3,6-Dihydropyridine-1(2H)-carbonyl chloride exhibits superior hydrolytic and thermal stability compared to alkyl and aryl chloroformates. While chloroformates are "hot" electrophiles prone to rapid hydrolysis and thermal decarboxylation, the dihydropyridine derivative behaves as a robust "stored" electrophile. It requires nucleophilic catalysis (e.g., DMAP) or elevated temperatures to react, making it significantly easier to handle in open-atmosphere conditions and scale-up operations.

Mechanistic Underpinnings: The Nitrogen Advantage

To understand the stability data, we must look at the orbital interactions governing the carbonyl carbon's electrophilicity.

  • Chloroformates (

    
    ):  The oxygen atom is highly electronegative (
    
    
    
    ). While it offers some resonance donation, its inductive withdrawal dominates, leaving the carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack (hydrolysis).
  • 3,6-Dihydropyridine-1(2H)-carbonyl chloride (

    
    ):  The nitrogen atom (
    
    
    
    ) is a powerful resonance donor. The lone pair on the nitrogen effectively overlaps with the carbonyl
    
    
    orbital. This resonance contribution (
    
    
    ) significantly reduces the electrophilic character of the carbonyl carbon, rendering it "deactivated" towards weak nucleophiles like atmospheric moisture.

Note on the 3,6-Dihydro Moiety: Unlike aromatic pyridine or planar amides, the 1,2,3,6-tetrahydropyridine ring is puckered. The double bond at the 4,5-position is isolated from the nitrogen (beta-gamma unsaturation) and does not significantly withdraw electron density from the nitrogen lone pair. Therefore, this reagent retains the high stability characteristic of dialkyl carbamoyl chlorides (e.g., piperidine-1-carbonyl chloride).

Visualization: Resonance Stabilization Pathways

ResonanceComparison cluster_0 Chloroformates (Less Stable) cluster_1 3,6-Dihydropyridine Derivative (More Stable) C_Chloro Chloroformate (R-O-COCl) TS_Chloro Transition State (High Energy) C_Chloro->TS_Chloro Heat/Moisture Prod_Chloro Decomposition (R-Cl + CO2) TS_Chloro->Prod_Chloro Rapid C_DHP 3,6-DHP-COCl (R2N-COCl) Res_DHP Resonance Hybrid (N+=C-O-) C_DHP->Res_DHP Strong Orbital Overlap Prod_DHP Stable (No Decarboxylation) Res_DHP->Prod_DHP Resistant to Hydrolysis

Figure 1: Comparative stability pathways. The strong orbital overlap in the carbamoyl chloride (green) prevents the rapid decomposition seen in chloroformates (red).

Stability Benchmarking: Experimental Data

The following data aggregates kinetic studies comparing dialkyl carbamoyl chlorides (as a proxy for the 3,6-dihydropyridine derivative) against common chloroformates.

Table 1: Hydrolytic Stability Profile (Half-life in Water at 25°C)
Reagent ClassSpecific Compound

(approx.)[1]
Mechanism
Chloroformate Ethyl Chloroformate< 20 minutesBimolecular (

-like) attack by water [1].
Chloroformate Phenyl Chloroformate~ 1 - 2 hoursCompetitive

depending on pH.
Carbamoyl Chloride Dimethylcarbamoyl Chloride> 10 hoursSlow

(Ionization to acylium ion).
Target Reagent 3,6-Dihydropyridine-COCl > 24 hours Highly inhibited ionization due to secondary amine structure.

Interpretation: The 3,6-dihydropyridine derivative is effectively inert to bulk water over short timeframes. Unlike chloroformates, which require dry solvents and inert atmospheres immediately upon opening, this reagent can be weighed in air for short periods without significant titer loss.

Thermal Stability & Decarboxylation
  • Chloroformates: Thermally unstable. Phenyl chloroformate begins to decompose at ~150°C, while alkyl chloroformates can degrade at lower temperatures, releasing

    
     and forming the corresponding alkyl chloride (
    
    
    
    ) [2].
  • 3,6-Dihydropyridine-COCl: This compound cannot undergo the typical Chloroformate

    
     Alkyl Chloride + 
    
    
    
    decomposition because the C-N bond is significantly stronger than the C-O bond in esters. Furthermore, as a disubstituted carbamoyl chloride, it cannot eliminate HCl to form an isocyanate (a common decomposition pathway for mono-substituted carbamoyl chlorides). It is generally stable up to >200°C.

Experimental Protocol: Self-Validating Stability Assay

As a researcher, you should not blindly trust vendor data. Use this NMR-based protocol to validate the quality of your specific lot of 3,6-Dihydropyridine-1(2H)-carbonyl chloride versus a chloroformate control.

Objective: Determine the relative rate of hydrolysis in a water-saturated organic solvent (mimicking "wet" reaction conditions).

Materials
  • Compound A: 3,6-Dihydropyridine-1(2H)-carbonyl chloride (approx 20 mg).

  • Compound B: Ethyl Chloroformate (Control, approx 20 mg).

  • Solvent: Acetone-

    
     (0.6 mL) + 
    
    
    
    (1 drop, excess).
  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg).

Workflow Diagram

Protocol Step1 Step 1: Solubilization Dissolve 20mg Reagent + Int. Std in 0.6 mL Acetone-d6 Step2 Step 2: T0 Acquisition Acquire 1H NMR immediately (Confirm purity/Starting Ratio) Step1->Step2 Step3 Step 3: Stress Test Add 1 drop D2O Shake vigorously Step2->Step3 Step4 Step 4: Kinetic Monitoring Acquire spectra at t=5, 30, 60 min Step3->Step4 Step5 Step 5: Data Analysis Integrate alpha-protons vs Int. Std. Plot ln(Conc) vs Time Step4->Step5 Result Result Step5->Result Expectation: Chloroformate: >50% loss in 30 min 3,6-DHP-COCl: <5% loss in 30 min

Figure 2: Step-by-step NMR stability validation protocol.

Data Analysis
  • Monitor: Watch the shift of the protons adjacent to the carbonyl group.

    • For 3,6-DHP-COCl: Monitor the

      
      -methylene protons (approx 4.0 - 4.2 ppm). Hydrolysis yields the amine salt, shifting these peaks upfield.
      
    • For Chloroformate: Monitor the

      
       quartet. Hydrolysis yields Ethanol + 
      
      
      
      , shifting the quartet significantly.
  • Calculate:

    
    . The slope 
    
    
    
    represents the hydrolysis rate constant.

Practical Implications for Synthesis

Feature3,6-Dihydropyridine-COClChloroformates
Storage Fridge (2-8°C) recommended, but stable at RT if dry.Freezer (-20°C) mandatory. Hygroscopic.
Reactivity Selective. Reacts with primary amines > secondary amines. Requires base/catalyst for alcohols.Aggressive. Reacts indiscriminately with amines, alcohols, and sometimes thiols.
Byproducts Generates HCl. No CO2 evolution (safer for sealed vessels).Generates HCl + CO2 gas (pressure hazard).
Atom Economy High. The entire piperidine ring is incorporated.Low. The alkoxy group is often a leaving group or protecting group.

Application Note: If you are using 3,6-Dihydropyridine-1(2H)-carbonyl chloride to introduce the dihydropyridine moiety (e.g., for calcium channel blocker analogs), you can run the reaction at higher temperatures (refluxing THF or Toluene) without fear of reagent decomposition, ensuring high conversion of sterically hindered substrates.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates... International Journal of Molecular Sciences.

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) carbonate in Organic Synthesis.[2][3][4] Synthesis.[2][3][4][5] (Describes the thermal behavior of phosgene equivalents).

  • Lemoucheux, L., et al. (2003). Synthesis of 1,2,3,6-tetrahydropyridine derivatives.[6][7][8][9] Journal of Organic Chemistry. (Context on the stability of the tetrahydropyridine ring system).

  • Sigma-Aldrich Safety Data Sheet. 1-Piperidinecarbonyl chloride.[10][11] (Used as a proxy for physical stability data).

Sources

Alternative Reagents for the N-Acylation of Dihydropyridines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the N-Acylation of Dihydropyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-acylation of 1,4-dihydropyridines (1,4-DHPs) presents a unique synthetic paradox. While the DHP scaffold is a privileged structure in medicinal chemistry (e.g., calcium channel blockers like Nifedipine), the ring nitrogen is part of a vinylogous urethane system. This conjugation renders the NH group electronically non-nucleophilic and sterically hindered, while the ring itself is highly susceptible to oxidative aromatization.

Standard acylation methods (e.g., acid chlorides with weak bases) often fail or lead to decomposition. This guide compares three distinct reagent strategies to overcome these barriers: Direct Anionic Activation , Reductive Acylation (The Inverse Strategy) , and Catalytic Transfer Acylation .

Part 1: The Mechanistic Challenge

To select the right reagent, one must understand why standard protocols fail. In 1,4-DHPs, the lone pair on nitrogen is delocalized into the


-system of the 

-unsaturated esters.
  • Low Nucleophilicity: The nitrogen is

    
    -hybridized-like; attacking an electrophile disrupts the conjugation.
    
  • Aromatization Risk: Many acylation reagents (e.g., Vilsmeier-Haack conditions) are oxidative, driving the reaction toward the thermodynamically stable pyridine cation rather than the N-acyl-DHP.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision pathways. Strategy A modifies an existing DHP ring, while Strategy B builds the ring in an acylated state to avoid electronic penalties.

Part 2: Comparative Analysis of Reagent Systems
1. Direct Acylation: Strong Base / Acyl Halide Systems

Best for: Late-stage functionalization of existing DHP drugs. Mechanism: Deprotonation of the NH to form a hard nucleophile, followed by rapid quenching.

ParameterReagent System: NaH / Acyl Chloride Reagent System: n-BuLi / Chloroformate
Active Species DHP-Nitrogen Anion (Hard Nucleophile)Lithiated DHP-Nitrogen
Temperature -78 °C to 0 °C-78 °C (Strict control)
Solvent Anhydrous THF / DMFAnhydrous THF
Yield 40–65%50–75%
Major Side Reaction C3-Acylation (via enolate resonance)Aromatization to Pyridine
Performance Verdict Moderate. High risk of oxidation; requires rigorous exclusion of oxygen.High. Better regiocontrol but strictly low temp required.
2. Reductive Acylation (The "Fowler" Protocol)

Best for: Synthesizing N-acyl-DHPs from scratch (High Throughput). Mechanism: Formation of a reactive N-acylpyridinium salt followed by regioselective hydride reduction.

ParameterReagent System: Pyridine / ClCOOR / NaBH4 Reagent System: Pyridine / Acyl-Cl / Organometallic (R-M)
Reagents Methyl Chloroformate + Sodium BorohydrideAcetyl Chloride + Grignard/Cuprate
Regioselectivity 1,2-DHP (Major) vs 1,4-DHP (Minor)*Highly 1,4-Selective (with CuI catalyst)
Stability High (N-EWG stabilizes the ring)Moderate
Yield 70–90%60–85%
Scalability Excellent (Gram to Kg scale)Good
Performance Verdict Gold Standard for generating stable N-protected DHPs.Versatile for introducing C4 substituents simultaneously.

*Note: Regioselectivity in Fowler reduction can be tuned. Methanol at -70°C favors 1,2-DHP, while bulky reagents or specific solvents can shift preference.

Part 3: Experimental Protocols
Protocol A: Direct N-Acylation using Sodium Hydride

Use this when you must acylate a pre-existing DHP scaffold.

  • Preparation: Flame-dry a 50 mL round-bottom flask and flush with Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (10 mL). Cool to 0 °C .

  • Addition: Dissolve the 1,4-dihydropyridine (1.0 equiv) in THF (5 mL) and add dropwise. The solution often turns deep red/orange (anion formation). Stir for 30 min at 0 °C.

  • Acylation: Cool to -78 °C . Add Acyl Chloride (1.5 equiv) neat or in THF.

  • Quench: Stir for 1h at -78 °C, then allow to warm to RT. Quench immediately with sat. NH₄Cl upon reaching 0 °C to prevent aromatization.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Flash chromatography on neutral alumina (Silica can be too acidic and cause decomposition).

Protocol B: Reductive Acylation (Fowler Modification)

Use this to synthesize stable N-acyl-DHPs from pyridines.

  • Activation: To a stirred solution of Pyridine (1.0 equiv) in anhydrous MeOH (0.2 M) at -78 °C , add Methyl Chloroformate (1.1 equiv) dropwise. A white precipitate (N-acylpyridinium salt) may form.

  • Reduction: Add NaBH₄ (1.2 equiv) in small portions over 20 minutes.

  • Reaction: Stir at -78 °C for 2 hours.

  • Workup: Pour into ice water/ether mixture. Extract with ether.

  • Purification: The product is often a mixture of 1,2 and 1,4 isomers. The 1,4-isomer is generally more thermodynamically stable and can sometimes be enriched by heating or specific crystallization.

Part 4: Advanced Visualization of Reactivity
Reaction Energy Landscape & Stability

Figure 2: In the reductive method, the choice of nucleophile dictates the isomer. Hydrides (Hard) often favor 1,2-addition, while Copper-catalyzed organometallics (Soft) favor 1,4-addition.

Part 5: Expert Recommendations
  • Avoid Acidic Conditions: N-Acyl-1,4-DHPs are acid-sensitive. The N-acyl group reduces the basicity of the ring, but the enamine character remains. Use neutral alumina for purification rather than silica gel.

  • Prevent Oxidation: All reactions involving 1,4-DHPs should be conducted under inert atmosphere (Ar/N₂). If the product turns yellow/brown during workup, it is likely aromatizing.

  • Reagent Choice:

    • For simple acetylation : Use Protocol B (Reductive) starting from the corresponding pyridine if possible.

    • For complex drug molecules : Use Protocol A (Direct) with NaH, but strictly control temperature at -78 °C.

  • Alternative: Acyl Cyanides (R-CO-CN) have been reported as milder acylating agents than chlorides, potentially avoiding the need for extreme low temperatures, though availability is lower.

References
  • Hantzsch Synthesis & DHP Modifications

    • Source: MDPI Molecules.
    • URL:[Link]

  • Reductive Acylation Strategy (Fowler's Method)

    • Source: RSC Advances. "Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines."
    • URL:[Link]

  • Nucleophilic Addition to N-Acyl Pyridiniums

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Oxidation Risks & Prevention: Source: BenchChem. "Preventing oxidation of 1,4-Dihydropyridines during storage."

Spectroscopic validation of 3,6-Dihydropyridine-1(2H)-carbonyl chloride reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation and reaction monitoring of 3,6-dihydropyridine-1(2H)-carbonyl chloride (also chemically distinct as N-chlorocarbonyl-1,2,3,6-tetrahydropyridine). This electrophilic intermediate is a critical scaffold in the synthesis of paroxetine analogs, kinase inhibitors, and complex alkaloids.

The primary challenge in validating this product lies in distinguishing the highly reactive carbamoyl chloride moiety from its hydrolysis products (amines) or downstream coupling products (ureas/carbamates). This guide provides a comparative analytical matrix, specific spectral markers, and a self-validating experimental protocol to ensure high-purity isolation.

Part 1: The Analytical Challenge

The synthesis typically involves the reaction of 1,2,3,6-tetrahydropyridine with a phosgene equivalent (e.g., triphosgene) to generate the carbamoyl chloride.

Structural Target:

  • Core: Piperidine ring with a double bond at C4–C5.

  • Functional Group: Carbamoyl Chloride (–N–CO–Cl).[1][2]

Validation Hurdles:

  • Rotameric Broadening: The partial double-bond character of the N–CO bond restricts rotation, causing NMR signals for

    
    -protons (C2 and C6) to broaden or split, often mistaken for impurities.
    
  • Hydrolytic Instability: The C–Cl bond is moisture-sensitive. Improper handling during sampling leads to reversion to the amine hydrochloride or formation of the symmetrical urea, skewing spectral data.

  • IR Overlap: Distinguishing the carbamoyl chloride C=O stretch from the urea C=O stretch requires precise wavenumber calibration.

Part 2: Comparative Analytical Matrix

The following table contrasts the effectiveness of standard analytical techniques for validating this specific intermediate against its common alternatives (starting amine and urea product).

FeatureCarbamoyl Chloride (Target) Starting Amine (Reactant) Urea/Carbamate (Product) Validation Rating
IR (C=O Stretch) 1720–1745 cm⁻¹ (Strong, Sharp)Absent1630–1660 cm⁻¹ (Broad)High (Fastest Check)
¹H NMR (

-H)

4.0–4.2 ppm (Broad/Split)

2.9–3.5 ppm

3.8–4.0 ppm
Medium (Rotamers interfere)
¹H NMR (Alkene)

5.7–5.9 ppm (Unchanged)

5.6–5.8 ppm

5.7–5.9 ppm
Low (Non-diagnostic)
HPLC-MS Unstable (Hydrolyzes to acid/amine)[M+H]⁺ observedStable [M+H]⁺Low (Derivatization required)
Reactant Alt. Triphosgene (Solid, Safer)Phosgene (Gas, Toxic)CDI (Imidazole byproduct)N/A
Expert Insight:

Do not rely on LC-MS for direct validation of the chloride. The carbamoyl chloride will hydrolyze on the column or in the mobile phase, showing the mass of the amine or the carbamic acid. IR spectroscopy is the only non-destructive, real-time method to confirm the presence of the -COCl species.

Part 3: Detailed Spectroscopic Validation

Infrared Spectroscopy (The "Gold Standard")

The electronegativity of the chlorine atom pulls electron density from the carbonyl carbon, increasing the bond order and shifting the stretching frequency higher than typical amides.

  • Target Peak: 1735 ± 10 cm⁻¹ (C=O).

  • Differentiation:

    • If the peak is at 1640–1660 cm⁻¹ , you have formed the Urea (reaction with amine) or hydrolyzed to the carbamic acid.

    • If the peak is at 1810 cm⁻¹ , you have unreacted Phosgene/Triphosgene .

¹H NMR Spectroscopy (Rotameric Analysis)

In 3,6-dihydropyridines, the ring puckering combined with the N-carbonyl restriction creates distinct rotamers.

  • Solvent: CDCl₃ (Must be dry/acid-free).

  • Key Signals:

    • 
       5.7–5.9 ppm (2H, m):  Olefinic protons (C4/C5). These confirm the ring integrity (no reduction/isomerization).
      
    • 
       4.0–4.3 ppm (2H, br s): 
      
      
      
      -Protons at C2. In the chloride, these shift downfield significantly compared to the amine (
      
      
      ~3.4) due to the electron-withdrawing carbonyl.
    • 
       3.6–3.8 ppm (2H, t): 
      
      
      
      -Protons at C6.
  • Temperature Effect: If peaks are broad at 25°C, run the sample at 50°C. The increased thermal energy accelerates rotation, coalescing the rotamer peaks into sharp singlets, confirming the structure is dynamic and not an impurity mixture.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses Triphosgene as a safer solid alternative to phosgene. It includes a "Quench Test" to validate the active chloride before bulk processing.

Reagents:
  • 1,2,3,6-Tetrahydropyridine (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • DIPEA or Triethylamine (1.1 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:
  • Setup: Dissolve Triphosgene in DCM at 0°C under Nitrogen.

  • Addition: Add the amine/base mixture slowly. Causality: Rapid addition generates excess heat, promoting the formation of the symmetrical urea byproduct.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • In-Process Check (IR): Take an aliquot, evaporate solvent with a stream of N₂ (do not use vacuum with heat), and run a thin film IR. Look for 1735 cm⁻¹ .

  • Derivatization Test (The "Quench"):

    • Take 50 µL of reaction mixture.

    • Add into a vial containing 50 µL Benzylamine in DCM.

    • Run TLC/LC-MS.

    • Result: Complete conversion to the Benzyl-Urea derivative confirms the active Chloride was present.

  • Workup: Wash with ice-cold 1M HCl (removes unreacted amine) -> Dry over Na₂SO₄ -> Concentrate.

    • Note: Do not use methanol/ethanol in workup; it will form the carbamate ester.

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision points in validating the reaction product.

ValidationWorkflow Start Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy (Thin Film) Start->IR_Check Peak_1735 Peak @ 1735 cm⁻¹ (Strong) IR_Check->Peak_1735 Primary Signal Peak_1650 Peak @ 1640-1660 cm⁻¹ IR_Check->Peak_1650 Byproduct Detected Quench_Test Step 2: Derivatization (w/ Benzylamine) Peak_1735->Quench_Test Fail_Urea FAILURE: Symmetrical Urea Formed Peak_1650->Fail_Urea Self-Coupling LCMS_Check LC-MS of Derivative Quench_Test->LCMS_Check Success VALIDATED: Active Carbamoyl Chloride LCMS_Check->Success Mass = Urea Adduct Fail_Hydro FAILURE: Hydrolysis to Amine LCMS_Check->Fail_Hydro Mass = Starting Amine

Caption: Figure 1. Decision tree for spectroscopic validation. The IR check serves as the "Go/No-Go" gate before destructive LC-MS testing.

References

  • National Center for Biotechnology Information (2025). Triphosgene: PubChem Compound Summary. Retrieved from [Link]

  • Common Organic Chemistry. Triphosgene Reaction Conditions and Safety. Retrieved from [Link]

  • Batey, R. A., et al. (2002). Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR Shift Tables. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This guide is intended for use by qualified laboratory personnel only. All procedures involving 3,6-Dihydropyridine-1(2H)-carbonyl chloride must be performed in a functioning chemical fume hood. Users must consult their institution’s Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before proceeding.

Executive Summary & Hazard Profile

3,6-Dihydropyridine-1(2H)-carbonyl chloride (often an intermediate in pharmaceutical synthesis) belongs to the carbamoyl chloride class. These compounds present a dual-threat profile: they are potent alkylating agents (suspected carcinogens/mutagens) and vigorously water-reactive corrosives.

Improper disposal—specifically direct addition to aqueous waste streams—can result in the immediate release of hydrogen chloride (HCl) gas and the formation of potentially toxic secondary amines. This guide outlines a controlled quenching protocol to convert the reactive electrophile into a stable carbamate ester before disposal.

Key Chemical Hazards (E-E-A-T Assessment)
Hazard ClassRisk DescriptionCritical Control
Water Reactivity Hydrolyzes rapidly to release HCl gas and CO₂.NEVER add directly to aqueous waste.[1]
Carcinogenicity Carbamoyl chlorides are structural alerts for mutagenicity (alkylating agents).Use Silver Shield/Laminate gloves. Nitrile offers poor protection against this class.
Corrosivity Causes severe skin burns and eye damage.[2][3][4]Handle only in a fume hood with sash lowered.
Lachrymator Vapors are highly irritating to mucous membranes.Do not transport open containers outside the hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for carbamoyl chlorides due to their high permeation rates.

  • Eye/Face: Chemical splash goggles + Face shield (if working with >100 mL).

  • Hand Protection: Silver Shield® (Laminate) or Viton® gloves are required. Note: Standard nitrile gloves degrade rapidly upon contact with acid chlorides.

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron.

  • Respiratory: If work must occur outside a hood (emergency only), a full-face respirator with organic vapor/acid gas cartridges is mandatory.

Decision Logic for Disposal

Before initiating disposal, categorize the material state to determine the correct workflow.[1]

DisposalDecisionTree Start Material State Pure Pure Liquid/Solid Start->Pure Solution In Solution (Organic) Start->Solution Aqueous Aqueous Mixture (Accidental) Start->Aqueous Action1 Dilute immediately with DCM or Toluene Pure->Action1 High Hazard Action2 Proceed to Quenching Protocol Solution->Action2 Action3 DO NOT CAP Vent in Hood Contact EHS Aqueous->Action3 Risk of Pressurization Action1->Action2

Figure 1: Decision logic for triage of carbamoyl chloride waste. Note that accidental aqueous mixtures must not be sealed due to CO₂/HCl off-gassing.

Controlled Quenching Protocol (The "Alcoholysis Method")

Objective: Chemically deactivate the acid chloride functional group by converting it into a stable methyl or ethyl carbamate ester, while safely neutralizing the generated HCl.

Reagents Required[4][5][6][7]
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous preferred).

  • Quenching Agent: Methanol (MeOH) or Ethanol (EtOH).[5] Methanol reacts faster.

  • Acid Scavenger (Optional but recommended): Pyridine or Triethylamine (Et₃N).

  • Neutralizer: Saturated Sodium Bicarbonate (NaHCO₃) solution.

Step-by-Step Procedure
Step 1: Preparation & Dilution
  • Place a 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel in the fume hood.

  • If the waste is pure , dissolve it in DCM or Toluene to a concentration of ≤ 10% (w/v) .

    • Scientific Rationale: Dilution acts as a heat sink, absorbing the exotherm of the quenching reaction.

  • Cool the solution to 0°C using an ice bath.

Step 2: Controlled Alcoholysis
  • Add Methanol (2-3 equivalents) dropwise via the addition funnel.

    • Observation: You may observe slight fuming (HCl gas). This is normal.

  • Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Mechanism:[1][4][6] The methanol attacks the carbonyl carbon, displacing the chloride ion to form the methyl carbamate ester.

Step 3: Neutralization[5]
  • Slowly add saturated NaHCO₃ solution to the reaction mixture.

    • Caution: Vigorous bubbling (CO₂) will occur as the HCl is neutralized. Add slowly to prevent foam-over.

  • Check pH of the aqueous layer; ensure it is between pH 6–9.

Step 4: Waste Stream Segregation
  • Transfer the mixture to a separatory funnel.

  • Separate the layers (if distinct).

    • Organic Layer (DCM/Toluene + Carbamate): Dispose of as "Halogenated Organic Waste" .

    • Aqueous Layer: Dispose of as "Aqueous Waste" (check local regulations regarding trace organics).

  • Alternative: If volume is low, the entire emulsion can often be disposed of as "Halogenated Solvent Waste" (consult local EHS).

Mechanistic Visualization

Understanding the chemistry ensures you can troubleshoot if the reaction behaves unexpectedly (e.g., excessive heat).

QuenchingMechanism Reactant 3,6-Dihydropyridine- 1(2H)-carbonyl chloride Intermediate Tetrahedral Intermediate Reactant->Intermediate + CH3OH Reagent Methanol (CH3OH) Reagent->Intermediate Product Methyl 3,6-dihydropyridine- 1(2H)-carboxylate (Stable Carbamate) Intermediate->Product - HCl Byproduct HCl (Gas) Intermediate->Byproduct Neutralization NaCl + H2O + CO2 Byproduct->Neutralization + NaHCO3

Figure 2: Reaction pathway for the conversion of the reactive carbamoyl chloride to a stable carbamate ester.

Waste Labeling & Regulatory Compliance

Proper labeling is mandatory for downstream handlers.

Label Template (Example)
  • Chemical Name: 3,6-Dihydropyridine-1(2H)-carbonyl chloride (or "Carbamoyl Chloride Derivative").

  • Constituents: Dichloromethane (>80%), Methanol (<10%), Methyl Carbamate Derivative (<5%), Sodium Chloride.

  • Hazard Pictograms:

    • GHS05 (Corrosive)

    • GHS06 (Skull & Crossbones) - If toxicity is high.

    • GHS08 (Health Hazard) - Carcinogenicity/Mutagenicity warning.[7]

  • pH: 7 (Neutralized).

Regulatory Notes (RCRA/EPA)
  • Waste Code: Likely D002 (Corrosive) if unquenched; F002 (Spent Halogenated Solvents) if quenched in DCM.

  • Spill Response: Small spills (<100 mL) can be absorbed with vermiculite or dry sand and placed in a sealed container. Do not use water or paper towels (combustible).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[8]

  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: Dimethylcarbamoyl Chloride (Representative Analog). Merck KGaA.[9]

  • University of California, Irvine. (2025). Water Reactive Chemicals: Quenching Procedures. UCI Environmental Health & Safety.

  • TCI Chemicals. (2025).[10] Safety Data Sheet: N,N-Bis(2-chloroethyl)carbamoyl Chloride. TCI America.

Sources

Personal Protective Equipment & Handling Guide: 3,6-Dihydropyridine-1(2H)-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3,6-Dihydropyridine-1(2H)-carbonyl chloride Functional Class: Cyclic Carbamoyl Chloride / Nitrogen Protecting Group Primary Hazards: Corrosive (H314), Moisture Sensitive (EUH014), Potential Alkylating Agent.

The Scientist’s Perspective: While often viewed merely as a reagent for urea formation or amine protection, this compound possesses the dual risks of a carbamoyl chloride moiety (delayed respiratory toxicity, potential carcinogenicity via DNA alkylation) and acid chloride reactivity (rapid hydrolysis releasing HCl). Do not treat this simply as "another organic intermediate." The 3,6-dihydropyridine ring is also prone to oxidation; therefore, handling under inert atmosphere protects both the chemist (from HCl) and the compound (from degradation).

Risk Assessment & PPE Matrix

The "Analogous Hazard" Protocol

Specific permeation data for this CAS is rare. Therefore, we apply the Analogous Hazard Principle , utilizing data from Dimethylcarbamoyl chloride (DMCC) and general Acid Chlorides.

Core Directive: Treat as a high-permeation risk due to the lipophilic dihydropyridine ring facilitating skin absorption, coupled with the corrosive carbonyl chloride group.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® (Laminate) Liners Critical: Carbamoyl chlorides can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Hand (Outer) Nitrile (Minimum 5 mil) Provides dexterity and mechanical protection for the inner laminate glove. Acts as a sacrificial layer against splashes.
Respiratory Fume Hood (Face Velocity >100 fpm) Hydrolysis releases HCl gas immediately upon contact with ambient humidity.
Eye/Face Chemical Goggles + Face Shield Standard safety glasses are insufficient. The "goggle-shield" combo prevents vapor bypass and splash entry.
Body Tyvek® Lab Coat (or Apron) Cotton coats absorb and hold the chemical against the skin. Impervious aprons prevent "soak-through" burns.

PPE Decision Logic (Visualization)

The following decision tree outlines the logical flow for selecting PPE based on the specific operation being performed.

PPE_Decision_Tree Start Operation Type Scale Scale of Handling Start->Scale Small < 1 gram (Weighing/Transfer) Scale->Small Large > 1 gram or Synthesis Workup Scale->Large Hood Fume Hood Required (Sash at 18 inches) Small->Hood Gloves_Small Double Nitrile (5 mil) Change immediately on splash Small->Gloves_Small Hand Protection Large->Hood GloveBox Glove Box / Inert Bag Recommended Large->GloveBox High Humidity Environment Gloves_Large Silver Shield® Liner + Nitrile Outer Large->Gloves_Large Hand Protection Resp_Protection Respiratory Protection Hood->Resp_Protection Standard_Air Standard Hood Airflow Resp_Protection->Standard_Air Ambient Temp Resp_Scrubber Hood + Acid Scrubber (If heating) Resp_Protection->Resp_Scrubber Elevated Temp

Figure 1: Operational hierarchy for PPE selection. Note the escalation to Laminate gloves for larger scales due to permeation risks.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Context: The solid/oil is most dangerous during transfer when it is exposed to air (moisture) and static electricity can disperse particles.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a tared scinitillation vial with a septum cap.

  • The "Closed Transfer" Technique:

    • Tare a vial containing the solvent (e.g., DCM or THF) with a septum.

    • Weigh the solid rapidly into a separate vessel.

    • Dissolve immediately: Add the solvent to the solid to create a stock solution. Rationale: Handling the solution is safer than handling the neat solid/oil, as the vapor pressure of the toxic component is reduced by dilution (Raoult's Law), though the solvent hazard remains.

B. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF).[1] Water presence will generate HCl gas, potentially over-pressurizing sealed vessels.

  • Base Trap: If the reaction does not include a scavenger base (like Triethylamine or Pyridine), vent the reaction through an oil bubbler leading into a saturated Sodium Bicarbonate (

    
    ) trap to neutralize evolved HCl.
    
C. Quenching & Workup

Context: Unreacted carbamoyl chloride must be destroyed before the waste leaves the hood.

  • Cooling: Cool the reaction mixture to 0°C.

  • Sequential Quench:

    • Add 1.5 equivalents of a secondary amine (e.g., Morpholine or Dimethylamine solution) OR methanol.

    • Mechanism:[2] This converts the reactive carbamoyl chloride into a stable urea or carbamate.

    • Why not water? Direct water quench releases HCl gas rapidly. Amine/Alcohol quench produces less volatile salts or esters.

  • Wash: After 30 minutes of stirring, proceed with standard aqueous workup (NaHCO3 wash).

Emergency Response

Spill Cleanup Workflow
  • Minor Spill (<5 mL):

    • Alert nearby personnel.[3]

    • Cover with dry lime, sand, or soda ash (Do not use water-based absorbents).

    • Sweep into a container and treat as hazardous waste.

  • Skin Exposure:

    • Immediate Flush: Water for 15 minutes.

    • Soap Wash: Use soft soap (carbamoyl chlorides are lipophilic; water alone may not remove them efficiently).

    • Medical: Seek evaluation for delayed respiratory symptoms (pulmonary edema) if inhalation occurred.

Disposal & Neutralization[5]

Objective: Never dispose of active acid chlorides.

Disposal_Flow Waste Waste Stream (Active Chloride) Cool Cool to 0°C Waste->Cool Quench Add Methanol (Slowly) Cool->Quench Check Check pH (Adjust to 7-8) Quench->Check Disposal Halogenated Organic Waste Check->Disposal

Figure 2: Chemical neutralization pathway prior to disposal.

Protocol:

  • Dilute the waste in a combustible solvent (acetone/ethanol).

  • Slowly add 5% aqueous Sodium Bicarbonate or Sodium Hydroxide.

  • Allow to stand for 2 hours to ensure complete hydrolysis.

  • Check pH (aim for pH 8-9).

  • Dispose of as Halogenated Organic Solvent Waste .

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • Sigma-Aldrich. Safety Data Sheet: Dimethylcarbamoyl chloride (Analogous Hazard).

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data (7th Edition).

  • ECHA (European Chemicals Agency). Substance Information: Carbamoyl Chlorides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dihydropyridine-1(2H)-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,6-Dihydropyridine-1(2H)-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.